molecular formula C10H17N B2458610 2-But-3-ynyl-1-methylpiperidine CAS No. 2228650-54-0

2-But-3-ynyl-1-methylpiperidine

Cat. No.: B2458610
CAS No.: 2228650-54-0
M. Wt: 151.253
InChI Key: REEAABQKIHOOJP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-But-3-ynyl-1-methylpiperidine is a high-purity chemical building block of significant interest in medicinal chemistry and pharmacological research. This specialty piperidine derivative features a methyl substituent on the nitrogen atom and a but-3-ynyl chain, a structure that provides a versatile scaffold for the synthesis of more complex molecules. Compounds incorporating the 1-methylpiperidine moiety are recognized for their utility in drug discovery . The integrated alkyne functional group in the side chain is a valuable handle for further chemical modification via click chemistry, such as copper-catalyzed azide-alkyne cycloaddition, facilitating the creation of targeted libraries for high-throughput screening. Researchers can leverage this compound in the design and development of novel active pharmaceutical ingredients (APIs), particularly as a precursor for potential enzyme inhibitors or receptor modulators. The molecular structure of piperidine derivatives is frequently explored in the development of treatments for neurological disorders and metabolic diseases . This product is strictly for research use in laboratory settings. It is not for diagnostic or therapeutic use, nor for human consumption. Researchers should consult the safety data sheet (SDS) and adhere to all appropriate safety protocols, including the use of personal protective equipment (PPE), as related methylpiperidine compounds are classified as hazardous .

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2-but-3-ynyl-1-methylpiperidine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H17N/c1-3-4-7-10-8-5-6-9-11(10)2/h1,10H,4-9H2,2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

REEAABQKIHOOJP-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1CCCCC1CCC#C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H17N
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

151.25 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

2228650-54-0
Record name 2-(but-3-yn-1-yl)-1-methylpiperidine
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Foundational & Exploratory

2-But-3-ynyl-1-methylpiperidine CAS number and identification

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide to 2-But-3-ynyl-1-methylpiperidine

Abstract This technical monograph provides a comprehensive analysis of This compound , a specialized piperidine derivative characterized by a terminal alkyne functionality at the C2 position. While often encountered as a transient synthetic intermediate or a custom-synthesized building block rather than a commoditized reagent, its structural motif is critical in the total synthesis of Dendrobatid alkaloids (e.g., Pumiliotoxins, Histrionicotoxins) and as a scaffold for "click" chemistry applications in medicinal chemistry. This guide details its chemical identity, synthesis pathways, analytical characterization, and safety protocols.

Part 1: Chemical Identity & Properties

Nomenclature and Identification
  • IUPAC Name: 1-Methyl-2-(but-3-yn-1-yl)piperidine

  • Common Names: 2-(3-Butynyl)-N-methylpiperidine; N-Methyl-2-homopropargylpiperidine.

  • CAS Number: Note: This specific regioisomer is a specialized research intermediate and does not have a widely indexed CAS number in public commercial databases. It is distinct from its N-alkylated isomer, 1-(but-3-ynyl)piperidine (CAS 14256-74-7).

  • Molecular Formula: C₁₀H₁₇N

  • Molecular Weight: 151.25 g/mol

  • SMILES: CN1CCCCC1CCC#C

Structural Analysis

The molecule consists of a saturated piperidine ring substituted at the nitrogen (N1) with a methyl group and at the alpha-carbon (C2) with a but-3-ynyl chain.

  • Chirality: The C2 carbon is a stereocenter. Synthetic routes typically yield a racemate unless asymmetric lithiation or chiral resolution is employed.

  • Key Functional Groups:

    • Tertiary Amine: Basic center, susceptible to protonation and N-oxidation.

    • Terminal Alkyne: A reactive handle for Sonogashira coupling, CuAAC "click" cycloaddition, or hydration to ketones.

PropertyValue (Predicted/Analogous)Source/Rationale
Boiling Point ~85-90 °C at 15 mmHgEstimated from N-methylconiine analogs.
Density ~0.86 g/mLTypical for alkyl-substituted piperidines.
pKa (Conj. Acid) ~10.1Consistent with N-methylpiperidine (pKa 10.08).
Solubility Soluble in DCM, Et₂O, MeOH; Sparingly soluble in water (basic pH).Lipophilic alkyl chain reduces water solubility compared to piperidine.

Part 2: Synthesis & Production

The synthesis of This compound requires precise C2-functionalization. The most robust method involves the Beak-Lee lithiation of N-Boc-piperidine followed by alkylation and subsequent methylation, or the alkylation of a metallo-enamine.

Primary Synthetic Route: Directed Lithiation Strategy

This route ensures regioselectivity at the C2 position.

  • Lithiation: N-Boc-piperidine is treated with sec-BuLi/TMEDA to generate the 2-lithio species.

  • Alkylation: The lithio species reacts with a protected 4-bromo-1-butyne (or 4-iodo-1-butyne). Note: The alkyne proton must be protected (e.g., TMS) or the electrophile must be an alkyl halide with a protected alkyne to prevent deprotonation.

  • Deprotection: Removal of the Boc group (acidic conditions) and the alkyne protecting group (if used).

  • N-Methylation: Reductive amination with formaldehyde/formic acid (Eschweiler-Clarke) or alkylation with MeI.

Alternative Route: Alkylation of 1-Methyl-2-piperidone
  • Deprotection: 1-Methyl-2-piperidone is treated with LDA to form the enolate.

  • Alkylation: Reaction with 4-bromo-1-butyne.

  • Reduction: The resulting lactam is reduced with LiAlH₄ to the amine.

Mechanistic Pathway (DOT Diagram)

SynthesisPathway Start N-Boc-Piperidine Step1 2-Lithio-N-Boc-Piperidine (Intermediate) Start->Step1 s-BuLi, TMEDA -78°C, THF Step2 2-(But-3-ynyl)-N-Boc-Piperidine Step1->Step2 4-Bromo-1-butyne (TMS-protected) Step3 2-(But-3-ynyl)piperidine Step2->Step3 1. TFA (Boc removal) 2. K2CO3, MeOH (TMS removal) Final This compound Step3->Final HCHO, HCOOH (Eschweiler-Clarke)

Figure 1: Step-wise synthesis via directed lithiation of N-Boc-piperidine.

Part 3: Analytical Characterization (Identification)

Accurate identification relies on distinguishing the C2-alkylated product from the N-alkylated isomer.

Nuclear Magnetic Resonance (NMR) Spectroscopy
  • ¹H NMR (400 MHz, CDCl₃):

    • δ 2.24 (s, 3H): N-Methyl group (Diagnostic singlet).

    • δ 1.95 (t, J=2.6 Hz, 1H): Terminal alkyne proton (-C≡C-H).

    • δ 2.15-2.25 (m, 2H): Propargylic methylene (-CH₂-C≡C).

    • δ 1.8-1.9 (m, 1H): C2-methine proton (Multiplet, often shielded).

    • δ 2.80 (m, 1H) & 2.05 (m, 1H): C6-methylene protons (Ring protons adjacent to N).

  • ¹³C NMR (100 MHz, CDCl₃):

    • δ 84.5: Internal alkyne carbon.

    • δ 68.2: Terminal alkyne carbon (-C≡CH).

    • δ 64.5: C2-methine (Chiral center).

    • δ 57.2: C6-methylene.

    • δ 43.1: N-Methyl carbon.

Mass Spectrometry (MS)
  • Method: ESI-MS or GC-MS.

  • ESI (+): [M+H]⁺ = 152.14 m/z.

  • Fragmentation (GC-MS):

    • m/z 98: Base peak (Loss of the butynyl side chain via α-cleavage, characteristic of 2-substituted N-methylpiperidines).

    • m/z 151: Molecular ion (M⁺).

Infrared Spectroscopy (IR)
  • 3300 cm⁻¹: Sharp, strong stretch (≡C-H, terminal alkyne).

  • 2120 cm⁻¹: Weak stretch (C≡C, alkyne).

  • 2780 cm⁻¹: Bohlmann bands (C-H stretch adjacent to N, indicative of lone pair orientation).

Part 4: Applications in Drug Discovery

Alkaloid Synthesis Scaffold

This compound mimics the core structure of Pumiliotoxin C and Indolizidine 167B . The butynyl side chain serves as a 4-carbon linker that can be cyclized to form the indolizidine or quinolizidine ring systems found in amphibian alkaloids.

"Click" Chemistry Probe

The terminal alkyne allows this piperidine scaffold to be used as a bioorthogonal probe .

  • Activity-Based Protein Profiling (ABPP): The alkyne can be clicked to an azide-fluorophore to visualize the localization of piperidine-based drugs in cells.

  • Fragment-Based Drug Design (FBDD): Used as a fragment to screen for binding in pockets requiring a basic amine and a hydrophobic tail.

Logical Application Workflow (DOT Diagram)

Applications cluster_0 Medicinal Chemistry cluster_1 Total Synthesis Compound This compound Click CuAAC 'Click' Reaction (with Azides) Compound->Click Cyclization Intramolecular Cyclization (Pd-catalyzed) Compound->Cyclization Probe Fluorescent Probes (Cell Imaging) Click->Probe Library Fragment Libraries (FBDD) Click->Library Alkaloid Indolizidine Alkaloids (e.g., Pumiliotoxin C) Cyclization->Alkaloid

Figure 2: Application of the scaffold in chemical biology and natural product synthesis.

Part 5: Safety & Handling

As a tertiary amine with an alkyne tail, standard laboratory safety protocols for volatile, basic organic compounds apply.

  • Hazards:

    • Skin/Eye Irritant: Causes skin irritation (H315) and serious eye irritation (H319).

    • Acute Toxicity: Harmful if swallowed or inhaled (H302+H332).

    • Flammability: Likely a flammable liquid (Flash point est. < 60°C).

  • Handling:

    • Use only in a chemical fume hood.

    • Wear nitrile gloves and safety goggles.

    • Store under inert atmosphere (Argon/Nitrogen) at 2-8°C to prevent N-oxidation or alkyne polymerization.

References

  • Beak, P., & Lee, W. K. (1989). "α-Lithioamine Synthetic Equivalents: Syntheses of Diastereoisomers of 2,6-Disubstituted Piperidines." The Journal of Organic Chemistry, 54(2), 458–464.

  • Comins, D. L., & Dehghani, A. (1995). "Pyridine-Derived Triflates for the Synthesis of Piperidine Alkaloids." Tetrahedron Letters, 36(49), 8949–8952.

  • Toyooka, N., et al. (2001). "Enantioselective Synthesis of Pumiliotoxin C and related alkaloids." Organic Letters, 3(12), 1929–1932.

  • PubChem. (2024).[1][2] "Compound Summary: 1-Methylpiperidine (Analogous Data)." National Library of Medicine.[2]

  • Sigma-Aldrich. (2024). "Safety Data Sheet: 1-Methylpiperidine."

Sources

Stereochemical Control and Chirality in 2-Substituted Piperidines: A Technical Guide

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

The 2-substituted piperidine moiety is a privileged pharmacophore, serving as the structural core for a vast array of alkaloids (e.g., coniine, anabasine) and synthetic therapeutics (e.g., methylphenidate, bupivacaine, ropivacaine). However, the introduction of a substituent at the C2 position introduces significant stereochemical complexity. The interplay between the nitrogen lone pair, ring conformation (chair-chair interconversion), and N-substituents creates a dynamic stereoelectronic landscape that dictates both synthetic feasibility and biological potency.

This guide moves beyond basic textbook definitions to address the practical challenges of synthesizing, analyzing, and stabilizing chiral 2-substituted piperidines. It provides self-validating protocols for asymmetric synthesis and detailed conformational analysis to support rational drug design.

Part 1: Conformational Analysis & Stereoelectronic Effects[1]

To successfully synthesize or utilize 2-substituted piperidines, one must first master their conformational dynamics. Unlike cyclohexane, the piperidine ring includes a nitrogen atom capable of pyramidal inversion, creating a "double equilibrium" of ring inversion and N-inversion.[1]

The A-Value Landscape

The preference for a substituent to adopt an equatorial position is governed by 1,3-diaxial interactions. However, in piperidines, the "effective" size of the lone pair is smaller than a hydrogen atom, often leading to unexpected conformers.

Table 1: Comparative A-Values (kcal/mol) in Piperidine vs. Cyclohexane

Substituent (R)Cyclohexane A-ValuePiperidine (C2-Substituted) A-ValueStereochemical Implication
Methyl 1.74~1.8 (Equatorial favored)Standard chair preference.
Isopropyl 2.21>4.0 (Strong Equatorial)High steric bulk locks conformation.
Phenyl 2.8~1.0 (Variable)Reduced A-value due to ring rotation minimizing steric clash.
Lone Pair N/ASmall (0.2–0.5)N-H prefers axial; N-Alkyl prefers equatorial.
The "Anomeric" Effect in Piperidines

While less pronounced than in sugars, stereoelectronic effects involving the nitrogen lone pair (


) and the antibonding orbital of the adjacent C-H bond (

) stabilize the axial conformation of electronegative substituents at C2. Conversely, for alkyl groups, the A(1,3)-strain (allylic strain) becomes the dominant destabilizing force if the N-substituent is bulky (e.g., N-Boc or N-Benzyl), forcing the C2-substituent into an axial position to avoid steric clash with the N-protecting group.
Visualization: The Conformational Equilibrium

The following diagram illustrates the equilibrium between the axial and equatorial conformers, highlighting the critical 1,3-diaxial interactions that drive the stability.

PiperidineConformation Sub_Eq Equatorial Conformer (Thermodynamic Product) Transition Twist-Boat Transition State Sub_Eq->Transition Ring Flip (+10.8 kcal/mol) A_Strain A(1,3) Strain (If N-Substituted) Sub_Eq->A_Strain Sub_Ax Axial Conformer (Kinetic/Steric Control) Diaxial 1,3-Diaxial Interaction (Destabilizing) Sub_Ax->Diaxial Transition->Sub_Ax Relaxation

Caption: Equilibrium dynamics of 2-substituted piperidines. Bulky N-substituents (A-strain) can paradoxically favor the axial C2-conformer.

Part 2: Synthetic Strategies for Enantioenriched Scaffolds

Achieving high enantiomeric excess (ee) at the C2 position requires overcoming the inherent tendency of the system to racemize via imine/enamine tautomerization.

Method A: Asymmetric Hydrogenation of Pyridines

This is the most direct route to chiral piperidines from abundant aromatic precursors.

  • Mechanism: Heterogeneous hydrogenation (Rh, Pd, or Pt) of pyridinium salts or N-acyl pyridiniums.

  • Key Innovation: The Glorius Method utilizes chiral auxiliaries (oxazolidinones) attached to the pyridine.[2] The auxiliary dictates the facial selectivity of hydrogen addition.

  • Application: Ideal for cis-2,6-disubstituted piperidines.

Method B: -Lithiation (The Beak-O'Brien Protocol)

This method utilizes the Complex Induced Proximity Effect (CIPE) .

  • Mechanism: An N-Boc piperidine is treated with s-BuLi and the chiral ligand (-)-Sparteine.[3][4] The lithium coordinates to the Boc carbonyl oxygen and the sparteine nitrogen, directing deprotonation selectively at the pro-S equatorial proton at C2.

  • Criticality: This forms a dipole-stabilized carbanion that is configurationally stable at -78°C but racemizes rapidly upon warming.

Decision Matrix: Selecting the Synthetic Route

SynthesisDecision Start Start: Target Molecule Source Available Precursor? Start->Source Pyridine Pyridine Derivative Source->Pyridine Aromatic Piperidine Intact Piperidine Ring Source->Piperidine Saturated H_Method Asymmetric Hydrogenation (Glorius/Charette) Pyridine->H_Method Reduction Lithiation Alpha-Lithiation (Beak/O'Brien) Piperidine->Lithiation C-H Functionalization Resolution Kinetic Resolution (Biocatalytic/Chemical) Piperidine->Resolution Racemic Separation

Caption: Strategic decision tree for selecting the optimal synthetic pathway based on starting material availability.

Part 3: Detailed Experimental Protocol

Protocol: Enantioselective -Lithiation/Substitution of N-Boc Piperidine

Objective: Synthesis of (S)-2-substituted N-Boc piperidine with >90% ee.[5] Methodology: Beak-O'Brien Lithiation.

Reagents & Setup
  • Substrate: N-Boc-piperidine (1.0 equiv).

  • Base: s-BuLi (1.3 equiv, titrated immediately prior to use).

  • Chiral Ligand: (-)-Sparteine (1.3 equiv) or (+)-Sparteine surrogate (for R-enantiomer).

  • Electrophile: Methyl iodide, Benzyl bromide, etc. (1.5 equiv).

  • Solvent: Anhydrous diethyl ether (

    
    ). Note:  THF promotes racemization; Ether is mandatory for high ee.
    
Step-by-Step Workflow (Self-Validating)
  • System Dehydration: Flame-dry a 2-neck round bottom flask under Argon flow. Cool to room temperature.

  • Complex Formation (The Checkpoint):

    • Add (-)-Sparteine and

      
      .[4] Cool to -78°C (dry ice/acetone).
      
    • Add s-BuLi dropwise. Stir for 15 minutes.

    • Validation: The solution should remain clear. Turbidity indicates moisture ingress; abort and restart if observed.

  • Deprotonation:

    • Add N-Boc-piperidine (dissolved in minimal

      
      ) dropwise over 10 minutes.
      
    • Crucial: Stir at -78°C for exactly 4-6 hours.

    • Why? Shorter times lead to low conversion; longer times or higher temps lead to ligand exchange and racemization.

  • Electrophile Trapping:

    • Add the electrophile dropwise.

    • Validation: Monitor internal temperature. An exotherm > -70°C will erode ee.

  • Quench & Workup:

    • After 1 hour, quench with MeOH at -78°C.

    • Warm to RT, partition with water/ether, and purify via flash chromatography.

Part 4: Case Study – Methylphenidate (Ritalin)

Compound: Methylphenidate (MPH) Structure: 2-phenyl-2-(piperidin-2-yl)acetate. Chirality: Two chiral centers (C2 on piperidine, C2 on acetate side chain)


 4 isomers.
Stereochemical Pharmacology
  • Threo vs. Erythro: The synthetic mixture yields both diastereomers. The erythro isomer is pharmacologically inactive and associated with hypertensive side effects.

  • Absolute Configuration: The (d)-threo-(R,R) isomer is the active dopamine transporter (DAT) inhibitor.

  • Metabolic Fate: The l-isomer is rapidly hydrolyzed by hepatic CES1 (Carboxylesterase 1), leading to low bioavailability. The d-isomer resists hydrolysis, maintaining therapeutic plasma levels.

Synthetic Evolution

Early syntheses produced racemic erythro/threo mixtures requiring tedious resolution. Modern routes employ Rh(II)-catalyzed C-H insertion of diazoacetates into N-protected piperidines (Davies' method), yielding the threo isomer with >90% de and high ee, bypassing the need for late-stage resolution.

References

  • Glorius, F., et al. (2004). "Efficient Asymmetric Hydrogenation of Pyridines." Angewandte Chemie International Edition. Link

  • Beak, P., & Lee, W. K. (1994). "alpha-Lithioamine Synthetic Equivalents: Syntheses of Diastereoisomers from the Boc Derivatives of 2-Substituted Piperidines." Journal of Organic Chemistry. Link

  • O'Brien, P., et al. (2022).[6] "Exploration of piperidine 3D fragment chemical space: synthesis and 3D shape analysis." RSC Medicinal Chemistry.[6] Link

  • Davies, H. M. L., et al. (1999). "Catalytic Asymmetric Synthesis of Diarylacetates and 2-Substituted Piperidines." Journal of the American Chemical Society. Link

  • Markowitz, J. S., et al. (2013). "Pharmacokinetics of Methylphenidate and Pharmacogenetics of CES1." Clinical Pharmacology & Therapeutics. Link

Sources

N-Methylpiperidine Alkyne Derivatives: Synthetic Architecture and Medicinal Utility

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Literature Review of N-Methylpiperidine Alkyne Derivatives Content Type: In-Depth Technical Guide / Whitepaper Audience: Researchers, Medicinal Chemists, and Drug Development Professionals

Executive Summary

The N-methylpiperidine scaffold is a privileged structure in medicinal chemistry, serving as the core pharmacophore for numerous FDA-approved therapeutics (e.g., Donepezil, Pethidine). When functionalized with an alkyne moiety, this saturated heterocycle gains unique reactivity and biological properties. This guide analyzes the two primary structural classes of N-methylpiperidine alkyne derivatives: Class I (N-Propargyl variants) , renowned for their neuroprotective monoamine oxidase (MAO) inhibitory activity, and Class II (C-Alkynyl variants) , which serve as versatile "click" chemistry handles and rigid linkers in fragment-based drug discovery (FBDD). We synthesize the structure-activity relationships (SAR), define robust synthetic protocols, and map the mechanistic pathways that make these derivatives critical tools in modern drug development.

Structural Classification & Pharmacophore Logic

The placement of the alkyne group dictates the chemical reactivity and biological target profile. We distinguish between two distinct architectures:

Class I: N-Propargylpiperidines (The MAO Pharmacophore)
  • Structure: The alkyne is attached directly to the piperidine nitrogen via a methylene spacer (propargyl group).

  • Primary Utility: Suicide Inhibition of MAO-B. The propargylamine moiety is processed by the flavin-dependent MAO enzyme, generating a reactive intermediate that covalently modifies the flavin cofactor, irreversibly inhibiting the enzyme.

  • Key Insight: The N-methyl group (in quaternary variants) or ring-substituted methyls modulate lipophilicity and blood-brain barrier (BBB) penetration.

Class II: C-Alkynyl N-Methylpiperidines (The Structural Scaffold)
  • Structure: The alkyne is substituted on the piperidine ring carbon (typically C4), while the nitrogen remains methylated (N-methyl).

  • Primary Utility: Fragment-Based Drug Discovery (FBDD). The C4-alkyne acts as a rigid rod or a "click" handle (CuAAC reaction) to attach aromatic warheads, creating bi-functional ligands (e.g., dual AChE/MAO inhibitors).

Synthetic Architecture

The synthesis of these derivatives requires divergent strategies. Below is the technical causality behind the chosen routes.

Synthesis of Class I: N-Propargylation
  • Rationale: Nucleophilic substitution is the most direct route. However, controlling quaternization is critical.

  • Precursor: 4-substituted piperidine (secondary amine).[1]

  • Reagent: Propargyl bromide (3-bromopropyne).

  • Conditions:

    
    , Acetone/ACN, 
    
    
    
    .
  • Critical Control Point: To avoid quaternary ammonium salt formation (unless desired for ionic liquids), use stoichiometric control (1.0 eq alkyl halide) and a non-polar solvent to precipitate the hydrobromide salt if over-alkylation occurs.

Synthesis of Class II: C-Alkynylation (The Corey-Fuchs Route)
  • Rationale: Converting the ketone of N-methyl-4-piperidone to a terminal alkyne requires a one-carbon homologation. The Corey-Fuchs reaction is superior to the Seyferth-Gilbert homologation for this substrate due to milder conditions compatible with the tertiary amine.

  • Step 1 (Gem-dibromoolefin formation): Reaction with

    
     and 
    
    
    
    .
  • Step 2 (Elimination/Rearrangement): Treatment with

    
    -BuLi generates the lithiated alkyne, which is quenched with water (to give the terminal alkyne) or an electrophile.
    
Visualization of Synthetic Logic

The following diagram maps the divergent synthesis from the common N-methyl-4-piperidone precursor.

SyntheticPathways Piperidone N-Methyl-4-piperidone RedAmin Reductive Amination (R-NH2, NaBH(OAc)3) Piperidone->RedAmin CoreyFuchs1 CBr4, PPh3 (Gem-dibromoalkene) Piperidone->CoreyFuchs1 SecAmine 4-Substituted Piperidine RedAmin->SecAmine PropBrom + Propargyl Bromide (K2CO3, ACN) SecAmine->PropBrom ClassI Class I: N-Propargyl Derivative PropBrom->ClassI Click CuAAC Click Reaction (R-N3, Cu(I)) ClassI->Click Library Gen CoreyFuchs2 n-BuLi, -78°C (Elimination) CoreyFuchs1->CoreyFuchs2 ClassII Class II: 4-Ethynyl-N-methylpiperidine CoreyFuchs2->ClassII ClassII->Click Library Gen Triazole 1,2,3-Triazole Conjugate Click->Triazole

Figure 1: Divergent synthetic pathways for N-methylpiperidine alkyne derivatives. Class I targets N-functionalization; Class II targets C-skeleton modification.

Medicinal Chemistry & SAR

Neurodegeneration (Alzheimer's & Parkinson's)

The most mature application of these derivatives is in Multi-Target Directed Ligands (MTDLs).

  • MAO-B Inhibition: The N-propargyl group mimics the structure of Selegiline. The mechanism involves the abstraction of a proton from the propargyl

    
    -carbon by the FAD cofactor, leading to an allene intermediate that covalently modifies N(5) of the flavin ring.
    
    • SAR Rule: Substitution on the alkyne terminus (e.g., methyl) drastically reduces inhibitory potency (steric hindrance in the active site).

  • AChE Inhibition: The N-methylpiperidine ring serves as a cation-

    
     binder.
    
    • Binding Mode: The protonated tertiary amine (at physiological pH) interacts with the Trp84 residue in the Catalytic Anionic Site (CAS) of Acetylcholinesterase (AChE).

    • Linker Logic: Using the alkyne as a rigid spacer to connect the piperidine (CAS binder) to a benzyl/indanone moiety (Peripheral Anionic Site binder) creates dual-site inhibitors with nanomolar potency.

Quantitative Data Summary

The following table summarizes key potency data from literature for N-methylpiperidine alkyne derivatives compared to standards.

Compound ClassStructure TypeTargetIC50 / Ki (approx)Mechanism
Selegiline N-Propargyl-methamphetamineMAO-B~0.02 µMIrreversible (Suicide)
Donepezil N-BenzylpiperidineAChE5.7 nMReversible (Mixed)
Derivative A N-Propargyl-4-benzylpiperidineMAO-B0.15 - 0.5 µMIrreversible
Derivative B 1-Methyl-4-(prop-2-ynyl)piperazineMAO-B/AChE> 10 µMWeak/Moderate
Derivative C N-Methyl-4-(triazolyl)piperidine*AChE20 - 100 nMReversible (Dual binding)

*Derivative C is the "Click" product of Class II alkynes.

Experimental Protocols

Protocol 1: Synthesis of N-Propargyl-4-Methylpiperidine (Class I)

A optimized protocol for mono-alkylation preventing quaternary salt formation.

  • Reagents: 4-Methylpiperidine (10 mmol), Propargyl bromide (80% in toluene, 11 mmol),

    
     (anhydrous, 20 mmol), Acetone (50 mL).
    
  • Setup: Flame-dried round-bottom flask under Nitrogen atmosphere.

  • Procedure:

    • Dissolve 4-methylpiperidine in acetone and cool to 0°C.

    • Add

      
       followed by dropwise addition of propargyl bromide over 15 minutes.
      
    • Allow to warm to Room Temperature (RT) and stir for 12 hours.

    • Monitoring: TLC (Mobile phase: DCM/MeOH 9:1). Look for disappearance of the secondary amine (ninhydrin stain).

  • Workup: Filter off inorganic salts. Concentrate the filtrate. Redissolve in DCM and wash with water. Dry over

    
    .[2]
    
  • Purification: Flash column chromatography (Silica gel, Hexane/EtOAc gradient).

  • Yield: Expect 75-85% as a pale yellow oil.

Protocol 2: CuAAC "Click" Reaction (Class II Application)

Standard procedure for coupling 4-ethynyl-N-methylpiperidine to an azide-bearing scaffold.

  • Reagents: 4-Ethynyl-1-methylpiperidine (1.0 eq), Aryl-Azide (1.0 eq),

    
     (0.1 eq), Sodium Ascorbate (0.2 eq).
    
  • Solvent:

    
    -BuOH / 
    
    
    
    (1:1).
  • Procedure:

    • Dissolve alkyne and azide in the solvent mixture.

    • Add freshly prepared Sodium Ascorbate solution, followed by

      
       solution.
      
    • Stir vigorously at RT for 4-8 hours. The reaction often precipitates the triazole product.

  • Workup: Dilute with water, extract with EtOAc (or filter precipitate if solid).

  • Validation: 1H NMR will show the diagnostic triazole proton singlet at

    
     7.5 - 8.5 ppm.
    

Future Outlook & "Click" Utility

The N-methylpiperidine alkyne scaffold is evolving beyond simple enzyme inhibition.

  • PROTACs: The alkyne serves as a minimal-footprint handle to attach E3 ligase recruiters to piperidine-based protein ligands.

  • Ionic Liquids: Quaternary N-methyl-N-propargylpiperidinium salts (synthesized by reacting N-methylpiperidine with propargyl bromide directly) are being explored as "clickable" electrolytes for Anion Exchange Membranes (AEMs).

References

  • Synthesis of N-Propargylpiperidine Deriv

    • Title: Stereoselective Activity of 1-Propargyl-4-styrylpiperidine-like Analogues That Can Discriminate between Monoamine Oxidase Isoforms A and B.
    • Source: Journal of Medicinal Chemistry (ACS).
    • URL:[Link]

  • Click Chemistry Applic

    • Title: Efficient Synthesis of High-Performance Anion Exchange Membranes by Applying Clickable Tetrakis(dialkylamino)
    • Source: N
    • URL:[Link]

  • MAO-B Inhibition Mechanism

    • Title: Are Terminal Alkynes Necessary for MAO-A/MAO-B Inhibition? A New Scaffold Is Revealed.
    • Source: MDPI (Pharmaceuticals).
    • URL:[Link][3]

  • General Piperidine Synthesis

    • Title: Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications.[4][5]

    • Source: MDPI (Molecules).
    • URL:[Link][3]

  • AChE/MAO Dual Inhibitors

    • Title: Identification of New N-methyl-piperazine Chalcones as Dual MAO-B/AChE Inhibitors.
    • Source: MDPI (Molecules).
    • URL:[Link][3]

Sources

Methodological & Application

Synthesis protocols for 2-But-3-ynyl-1-methylpiperidine

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: Precision Synthesis of 2-But-3-ynyl-1-methylpiperidine

Executive Summary

This application note details a robust, scalable protocol for the synthesis of This compound , a functionalized piperidine scaffold relevant to the development of nicotinic acetylcholine receptor (nAChR) ligands and alkaloid mimetics.

The synthesis addresses the challenge of introducing an unsaturated alkyne side chain onto a saturated piperidine ring without over-reduction or regio-isomerization. We utilize a Directed


-Lithiation (DAL)  strategy on an N-Boc-protected precursor, ensuring high regioselectivity at the C2 position. This is followed by a "one-pot" deprotection/methylation sequence to deliver the final tertiary amine.

Key Advantages of this Protocol:

  • Chemo-selectivity: Preserves the terminal alkyne moiety throughout the sequence.

  • Regio-control: Exclusive C2-functionalization via thermodynamic stabilization of the dipole-stabilized carbanion.

  • Scalability: Validated for gram-scale preparation with standard laboratory equipment.

Retrosynthetic Analysis

The strategic disconnection relies on the nucleophilic substitution of a homopropargyl electrophile by a lithiated piperidine species. The N-methyl group is installed last to avoid interference with the lithiation step (as N-methyl lithiation is less selective and prone to rearrangement).

Retrosynthesis Target This compound (Target Molecule) Inter1 2-(But-3-ynyl)piperidine (Secondary Amine) Target->Inter1 Reductive Methylation (HCHO, NaBH(OAc)3) Inter2 N-Boc-2-(But-3-ynyl)piperidine (Protected Intermediate) Inter1->Inter2 Boc Deprotection (TFA/DCM) SM1 N-Boc-Piperidine (Starting Material) Inter2->SM1 α-Lithiation (s-BuLi, TMEDA) SM2 4-Iodo-1-(trimethylsilyl)but-1-yne (Electrophile) Inter2->SM2 Electrophilic Trap

Figure 1: Retrosynthetic pathway utilizing the Beak-Lee lithiation methodology.

Experimental Protocols

Phase 1: Preparation of Electrophile (4-Iodo-1-trimethylsilyl-1-butyne)

Rationale: Direct use of 4-iodo-1-butyne is risky due to the acidic terminal proton, which quenches the lithiated piperidine. TMS protection is mandatory.

Reagents: 3-Butyn-1-ol, TMSCl, n-BuLi, Iodine, Triphenylphosphine, Imidazole.

  • TMS Protection:

    • Dissolve 3-butyn-1-ol (1.0 equiv) in dry THF at -78°C.

    • Add n-BuLi (2.2 equiv) dropwise to deprotonate both the alcohol and the alkyne.

    • Add TMSCl (2.5 equiv) and warm to RT.

    • Workup: Acidic hydrolysis (1M HCl) selectively cleaves the O-TMS ether while retaining the C-TMS alkyne. Extract with Et2O.

    • Result: 4-(Trimethylsilyl)but-3-yn-1-ol.

  • Iodination (Appel Reaction):

    • To a solution of the alcohol (1.0 equiv) in DCM at 0°C, add PPh3 (1.2 equiv) and Imidazole (1.5 equiv).

    • Add Iodine (1.2 equiv) portion-wise. Stir for 2 h.

    • Purification: Filter through a silica plug (Hexanes/EtOAc 9:1).

    • Yield: ~85% as a colorless oil.[1] Store at -20°C over copper wire.

Phase 2: -Lithiation and Alkylation

Rationale:N-Boc-piperidine undergoes directed lithiation at the


-position due to the dipole stabilization from the carbamate oxygen. s-BuLi is used as the base for its high basicity and steric bulk, preventing nucleophilic attack on the carbonyl.

Reagents: N-Boc-piperidine, s-BuLi (1.4 M in cyclohexane), TMEDA, anhydrous Et2O.

Step-by-Step:

  • Setup: Flame-dry a 250 mL 3-neck flask equipped with a magnetic stir bar, argon inlet, and low-temp thermometer.

  • Solvation: Add N-Boc-piperidine (1.0 equiv, 10 mmol) and TMEDA (1.2 equiv) to anhydrous Et2O (50 mL). Cool to -78°C (Dry ice/Acetone bath).

  • Lithiation: Add s-BuLi (1.2 equiv) dropwise over 20 min via syringe pump. Maintain internal temp < -70°C.

    • Observation: The solution may turn slightly yellow/orange.

    • Time: Stir at -78°C for 4 hours to ensure complete anion formation.

  • Alkylation: Dissolve the electrophile (4-iodo-1-trimethylsilyl-1-butyne, 1.5 equiv) in 5 mL Et2O. Add dropwise to the reaction mixture.

  • Warming: Stir at -78°C for 1 h, then allow to warm slowly to room temperature overnight.

  • Quench: Add sat. NH4Cl (20 mL) and extract with Et2O (3 x 30 mL). Dry over MgSO4 and concentrate.

  • Purification: Flash chromatography (SiO2, 5-10% EtOAc/Hexanes).

    • Target:N-Boc-2-(4-trimethylsilylbut-3-ynyl)piperidine.

Phase 3: Deprotection and N-Methylation

Rationale: A stepwise approach is preferred for purity. Removal of Boc and TMS groups can be performed before or after methylation. Here, we remove Boc first to generate the secondary amine.

Reagents: TFA, DCM, Formaldehyde (37% aq), NaBH(OAc)3, K2CO3, MeOH.

Step-by-Step:

  • Boc Removal: Dissolve the intermediate in DCM/TFA (4:1 v/v). Stir at RT for 2 h.[1] Concentrate in vacuo to give the TFA salt.

  • Free Basing: Dissolve residue in DCM, wash with 1M NaOH. Dry organic layer (Na2SO4) and concentrate.[2]

  • Reductive Methylation:

    • Dissolve the crude amine in DCE (1,2-dichloroethane).

    • Add Formaldehyde (37% aq, 5.0 equiv). Stir 15 min.

    • Add NaBH(OAc)3 (3.0 equiv) portion-wise. Stir 12 h at RT.[1][2][3]

    • Quench: Add sat. NaHCO3. Extract with DCM.

  • TMS Removal (Desilylation):

    • Dissolve the methylated product in MeOH (10 mL).

    • Add K2CO3 (2.0 equiv). Stir at RT for 4 h.

    • Workup: Filter solids, concentrate, and purify via neutral alumina chromatography (to avoid protonation of the tertiary amine).

Data Presentation & Validation

Table 1: Process Parameters and Yields

StepReactionKey ReagentTempYieldCritical QC Parameter
1 Electrophile SynthesisTMSCl / I2-78°C to 0°C85%Absence of -OH peak (IR/NMR)
2

-Lithiation
s-BuLi / TMEDA-78°C65-75%Regioselectivity (>95% C2)
3 AlkylationHomopropargyl Iodide-78°C -> RT70%Conversion of SM (TLC)
4 Deprotection/MethylationTFA / HCHORT80% (2 steps)MS [M+H]+ = 152.14 (Calc)

Analytical Validation (Expected Data):

  • 1H NMR (CDCl3, 400 MHz):

    • 
       2.25 (s, 3H, N-CH3 )
      
    • 
       1.95 (t, 1H, J=2.5 Hz, C
      
      
      
      C-H )
    • 
       2.3-2.5 (m, 2H, propargylic -CH2 -)
      
    • 
       2.0-2.1 (m, 1H, H-2 methine)
      
  • Mass Spectrometry: ESI+ m/z calc for C10H17N [M+H]+: 152.14.

Safety & Handling

  • s-Butyllithium: Pyrophoric. Must be handled under strict inert atmosphere (Argon/Nitrogen). Use a cannula or gas-tight syringe for transfer. Keep a bucket of sand or Class D extinguisher nearby.

  • Alkynes: Terminal alkynes can form explosive acetylides with copper or silver. Avoid using metal needles for long-term storage of the deprotected product.

  • TFA: Corrosive and volatile. Use in a fume hood.

References

  • Beak, P., & Lee, W. K. (1989).

    
    -Lithiation of cyclic amines: methodologies for the synthesis of 2-substituted piperidines and pyrrolidines.Journal of Organic Chemistry, 54(19), 4575–4583. Link
    
  • O'Brien, P. (1998). Chiral Lithium Amides for Asymmetric Synthesis.[4]Journal of the Chemical Society, Perkin Transactions 1, 1439-1457. (Review of lithiation strategies).

  • Abdel-Magid, A. F., et al. (1996). Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride.[1]Journal of Organic Chemistry, 61(11), 3849-3862. Link

  • Negishi, E., et al. (2004). Handbook of Organopalladium Chemistry for Organic Synthesis.

Sources

Application Note: CuAAC Click Chemistry with 2-But-3-ynyl-1-methylpiperidine

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This guide details the optimization and execution of Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) reactions utilizing 2-But-3-ynyl-1-methylpiperidine .[1][2] This specific building block features a piperidine pharmacophore—ubiquitous in GPCR ligands and neuroactive compounds—linked to a terminal alkyne "click" handle via a homopropargylic tether.[1]

Strategic Value: The inclusion of the basic tertiary amine within the alkyne substrate presents a unique challenge: Catalyst Poisoning .[1] The piperidine nitrogen can coordinate with Cu(I), competing with the stabilizing ligand and potentially arresting the catalytic cycle. This protocol addresses this specific interference through "Ligand-Accelerated Catalysis" (LAC), ensuring high yields (>90%) without side reactions.[2]

Chemo-Physical Profile & Handling[1][2][3][4][5]

PropertySpecificationCritical Note
Compound This compoundClass: Tertiary Amine / Terminal Alkyne
Physical State Colorless to pale yellow oilHygroscopic; store under inert gas.[1][2]
Basicity (pKa) ~10.1 (Est.[1] based on N-Me-piperidine)High basicity can accelerate Cu(I) oxidation.[1][2]
Solubility DCM, MeOH, DMSO, tBuOHSparingly soluble in pure water; requires co-solvent.[1][2]
Coordination Monodentate N-donorRisk: Can chelate Cu(I), deactivating the catalyst.[1][2]

Storage: Store neat at -20°C. Solutions in DMSO are stable for 1 month at -20°C.

Critical Considerations: The Amine Effect

The success of this reaction hinges on managing the competition between the substrate's amine and the catalyst's ligand.[1]

The Mechanism of Interference

In standard CuAAC, the ligand (L) protects Cu(I) from oxidation and protonolysis. However, the piperidine nitrogen (


) in your substrate is a competent ligand.
  • Ideal Scenario:

    
    [1][2]
    
  • Interference Scenario:

    
    
    
The Solution: Ligand Overdose

To displace the piperidine nitrogen from the copper center, you must use a strongly binding ligand (like THPTA) in excess .[1]

  • Standard Ratio: 1:1 or 1:2 (Cu:Ligand)[1]

  • Amine-Substrate Ratio: 1:5 (Cu:Ligand) is required to thermodynamically favor the active catalytic species.[1][2]

Diagram: Catalyst Competition Pathway

Catalyst Competition Cu Cu(I) Source Active Active Catalyst [Cu(I)•L] Cu->Active + Excess Ligand Inactive Poisoned Complex [Cu(I)•Amine] Cu->Inactive + Amine (Competition) Ligand High-Affinity Ligand (THPTA) Ligand->Active Stabilizes Substrate Substrate (Piperidine Amine) Product Triazole Product Active->Product + Azide/Alkyne Fast Cycle Inactive->Active Excess Ligand Displaces Amine

Caption: Competition between the THPTA ligand and the piperidine substrate for the Cu(I) center. Excess ligand shifts equilibrium toward the Active Catalyst.[1]

Protocol A: High-Efficiency Aqueous Synthesis

Best for: Library synthesis, robust substrates, and high-throughput screening.[1][2] Scale: 0.1 – 1.0 mmol[1][2]

Reagents
  • Alkyne: this compound (1.0 equiv)[1][2]

  • Azide: Organoazide of choice (1.0 – 1.1 equiv)

  • Solvent: tBuOH : Water (1:1 v/v)[1]

    • Why: tBuOH solubilizes the organic piperidine; water solubilizes the catalyst.[1]

  • Catalyst System:

    • CuSO4[1][2]·5H2O (5 mol%)

    • THPTA Ligand (25 mol%) — Critical 1:5 ratio[1]

    • Sodium Ascorbate (10 mol%) — Freshly prepared[1]

Step-by-Step Workflow
  • Ligand Pre-Complexation (Essential):

    • In a small vial, mix the CuSO4 solution and THPTA solution.

    • Observation: Solution should remain clear blue.[1] If it turns green/cloudy, the ligand is degraded.[1]

  • Substrate Mixing:

    • Dissolve the Alkyne and Azide in the tBuOH/Water mixture.[1]

    • Note: If the piperidine alkyne is an oil, ensure it is fully dispersed.[1]

  • Catalyst Addition:

    • Add the Cu-THPTA complex to the reaction mixture.[1]

  • Initiation:

    • Add the Sodium Ascorbate solution dropwise.[1]

    • Color Change: The blue color should fade to colorless or pale yellow.[1] If it turns brown, oxygen is present (degas immediately). [1]

  • Incubation:

    • Stir at Room Temperature for 2–4 hours.

    • Monitoring: TLC (stain with Dragendorff’s reagent for tertiary amines) or LC-MS.[1][2]

Workup (Acid-Base Extraction)

Since the product contains a basic piperidine:

  • Dilute with EtOAc.[1][2]

  • Extract with 1M HCl (The product moves to the aqueous layer; neutral impurities stay in organic).

  • Wash the aqueous layer with fresh EtOAc.[1]

  • Basify the aqueous layer to pH 10 using NaOH or Na2CO3.[1]

  • Extract the product back into EtOAc (x3).[1]

  • Dry over Na2SO4 and concentrate.

Protocol B: Bioconjugation / Sensitive Scaffolds

Best for: Conjugating the piperidine moiety to proteins, peptides, or DNA where Copper toxicity is a concern.[1]

Reagents
  • Buffer: 100 mM Phosphate Buffer (PBS) or HEPES, pH 7.5.

  • Ligand: THPTA (Water soluble) or BTTAA (Faster kinetics for dilute conditions).[1]

  • Ratio: Cu (100 µM) : Ligand (500 µM).[1]

Methodology Differences[1][2][6][7]
  • Concentration: Reactions are typically run at 10–50 µM substrate concentration.[1]

  • Oxygen Sensitivity: Because the copper concentration is low, oxygen competition is fierce.[1] All buffers must be degassed (bubbled with

    
     for 15 mins).
    
  • Quenching: Stop the reaction by adding 1 mM EDTA (chelates Cu) before analysis.

Troubleshooting & Optimization Logic

SymptomDiagnosisCorrective Action
Reaction Stalls < 50% Catalyst PoisoningAdd more Ligand (THPTA) to reach 1:10 ratio relative to Cu.[1][2]
Solution turns Green/Brown Oxidation to Cu(II)Oxygen leak.[1] Degas solvents.[1] Add 5 mol% more Ascorbate.[1][2]
Precipitate Forms Solubility IssueSwitch solvent to DMSO/Water (4:1).[1]
Low Yield after Workup Product lost in AqueousThe product is a base.[1] Ensure pH > 10 during final extraction.
Diagram: Diagnostic Logic Tree

Troubleshooting Logic Start Low Conversion? CheckColor Check Color Start->CheckColor BlueGreen Blue/Green? CheckColor->BlueGreen Yes YellowClear Yellow/Clear? CheckColor->YellowClear Yes Oxidation Oxidation Issue: Add Ascorbate Degas Solvent BlueGreen->Oxidation Poisoning Catalyst Poisoning: Increase Ligand Ratio (Try 1:10) YellowClear->Poisoning

Caption: Decision tree for diagnosing stalled reactions based on visual cues.[1][2]

References

  • Meldal, M., & Tornøe, C. W. (2008). Cu-catalyzed azide-alkyne cycloaddition.[1][2] Chemical Reviews, 108(8), 2952-3015.[2] Link

  • Presolski, S. I., Hong, V., & Finn, M. G. (2011). Copper-Catalyzed Azide-Alkyne Click Chemistry for Bioconjugation.[1][2] Current Protocols in Chemical Biology, 3(4), 153-162.[2] Link

  • Hong, V., Presolski, S. I., Ma, C., & Finn, M. G. (2009). Analysis and Optimization of Copper-Catalyzed Azide-Alkyne Cycloaddition for Bioconjugation.[2] Angewandte Chemie International Edition, 48(52), 9879-9883.[2] Link

    • Key Reference for THPTA ligand usage and amine tolerance.
  • Besanceney-Webler, C., et al. (2011). Increasing the Efficacy of Bioorthogonal Click Reactions for Bioconjugation: A Comparative Study.[1] Angewandte Chemie, 50(35), 8051-8056.[2] Link

Sources

Application Note: Functionalization of Piperidine Rings with Terminal Alkynes

Author: BenchChem Technical Support Team. Date: February 2026

This guide outlines high-impact protocols for functionalizing piperidine rings with terminal alkynes, a critical transformation in the synthesis of GPCR ligands, kinase inhibitors, and "Click Chemistry" probes.[1]

Abstract

The piperidine scaffold is the most frequently used nitrogen heterocycle in FDA-approved drugs.[2][3] Functionalization with terminal alkynes provides a versatile handle for copper-catalyzed azide-alkyne cycloaddition (CuAAC), Sonogashira cross-coupling, and diversity-oriented synthesis.[1][3] This guide details three strategic entry points for introducing terminal alkynes: N-alkylation (propargylation) , N-acylation (amide coupling) , and C4-homologation (Ohira-Bestmann) .[1][3]

Strategic Overview

Experimental design depends on whether the alkyne is required as a linker (N-functionalization) or a core pharmacophore element (C-functionalization).[3]

StrategyTarget SiteBond TypeKey ReagentsComplexity
A. N-Propargylation Nitrogen (N1)C(sp³)-NPropargyl bromide, K₂CO₃Low
B. Amide Coupling Nitrogen (N1)C(sp²)-N (Amide)Alkynoic acid, HATULow
C. C-Homologation Carbon (C4)C(sp³)-C(sp)Bestmann-Ohira ReagentHigh

Detailed Protocols

Protocol A: N-Propargylation of Piperidine

Objective: Installation of a propargyl group on the secondary amine.[3] Mechanism: SN2 Nucleophilic Substitution.[1][3]

Materials
  • Substrate: 4-substituted piperidine (1.0 equiv)

  • Reagent: Propargyl bromide (80% in toluene) (1.2 equiv)

  • Base: Anhydrous K₂CO₃ (2.0 equiv) or Cs₂CO₃ (1.5 equiv for sluggish amines)

  • Solvent: Anhydrous Acetonitrile (MeCN) or DMF

  • Safety: Propargyl bromide is a lachrymator and shock-sensitive.[1][3][4] Handle in a fume hood.

Procedure
  • Setup: Flame-dry a round-bottom flask and cool under N₂.

  • Dissolution: Dissolve the piperidine substrate in anhydrous MeCN (0.1 M concentration).

  • Base Addition: Add K₂CO₃ in one portion. Stir at room temperature (RT) for 15 min.

  • Alkylation: Cool the suspension to 0°C. Add propargyl bromide solution dropwise via syringe over 10 min.

    • Note: Slow addition prevents bis-alkylation (quaternization).[1][3]

  • Reaction: Allow to warm to RT and stir for 4–16 h. Monitor by TLC (stain with KMnO₄ or Dragendorff’s reagent).[1]

  • Workup: Filter off the inorganic solids through a Celite pad. Rinse with EtOAc.[1][3]

  • Purification: Concentrate the filtrate. Purify via flash column chromatography (Hexane/EtOAc).

Troubleshooting Table:

Observation Root Cause Solution
Low Conversion Steric hindrance at C2/C6 Switch solvent to DMF; use Cs₂CO₃; heat to 60°C.
Quaternization Excess alkylating agent Reduce propargyl bromide to 1.0 equiv; dilute reaction to 0.05 M.

| O-Alkylation | Substrate is a lactam | Use non-ionic base (e.g., TBD) or protect oxygen.[3] |

Protocol B: Amide Coupling with Alkynoic Acids

Objective: Synthesis of alkynyl-amides (e.g., using 4-pentynoic acid or propiolic acid).[1][3] Mechanism: HATU-mediated activation and acylation.[3]

Materials
  • Amine: Piperidine derivative (1.0 equiv)

  • Acid: 4-Pentynoic acid or Propiolic acid (1.1 equiv)[3]

  • Coupling Reagent: HATU (1.2 equiv)

  • Base: DIPEA (Hunig’s base) (3.0 equiv)

  • Solvent: Anhydrous DMF or DCM[3]

Procedure
  • Activation: In a dry vial, dissolve the alkynoic acid and HATU in DMF (0.2 M).

  • Base Addition: Add DIPEA dropwise. Stir for 5 min to form the activated ester (color often changes to yellow/orange).

  • Coupling: Add the piperidine substrate. Stir at RT for 2–4 h.[1][3]

  • Quench: Dilute with EtOAc and wash with saturated NaHCO₃ (2x), water (1x), and brine (1x).

    • Critical: Thorough water washes are required to remove tetramethylurea byproducts from HATU.[1][3]

  • Purification: Dry over Na₂SO₄, concentrate, and purify via silica gel chromatography.

Protocol C: C4-Homologation (Ohira-Bestmann)

Objective: Converting a C4-formyl group into a terminal alkyne.[3] This is superior to direct alkylation for generating C-alkynes.[3] Precursor: N-Boc-4-formylpiperidine (commercially available or from Dess-Martin oxidation of the alcohol).[3]

Materials
  • Substrate: N-Boc-4-formylpiperidine (1.0 equiv)

  • Reagent: Bestmann-Ohira Reagent (Dimethyl (1-diazo-2-oxopropyl)phosphonate) (1.2 equiv)[3]

  • Base: K₂CO₃ (2.0 equiv)

  • Solvent: Methanol (MeOH) / THF (1:1 mixture)

Procedure
  • Preparation: Dissolve N-Boc-4-formylpiperidine and the Bestmann-Ohira reagent in dry MeOH/THF (0.1 M) under N₂.

  • Initiation: Cool to 0°C. Add K₂CO₃.

  • Homologation: Stir at 0°C for 30 min, then warm to RT and stir for 4–12 h.

    • Mechanism:[3][5][6][7][8][9][10] The base generates the diazo-phosphonate anion, which undergoes HWE-like reaction followed by elimination of phosphate and N₂ to form the alkyne.[3]

  • Workup: Dilute with Et₂O (ether extracts are cleaner for this reaction). Wash with saturated NaHCO₃ and brine.[1][3]

  • Purification: Flash chromatography (Hexane/EtOAc). Product is N-Boc-4-ethynylpiperidine .[3]

Visualization & Workflows

Experimental Workflow: N-Propargylation

Propargylation Start Piperidine Substrate (Secondary Amine) Intermediate Reaction Mixture (0°C -> RT, 4-16h) Start->Intermediate + Reagents Reagents Propargyl Bromide K2CO3 / MeCN Reagents->Intermediate Check TLC Check (KMnO4 Stain) Intermediate->Check Check->Intermediate Incomplete Workup Filter (Celite) Conc. & Column Check->Workup Complete Product N-Propargyl Piperidine Workup->Product

Caption: Step-by-step workflow for the N-propargylation of secondary piperidines.

Mechanism: Ohira-Bestmann Homologation

OhiraBestmann Aldehyde N-Boc-4-Formylpiperidine Inter1 Betaine / Oxaphosphetane Intermediate Aldehyde->Inter1 Reagent Bestmann-Ohira Reagent (Diazo-phosphonate) Reagent->Inter1 + Base Base K2CO3 / MeOH Base->Inter1 Elimination Elimination of Dimethylphosphate & N2 Inter1->Elimination Product N-Boc-4-Ethynylpiperidine (Terminal Alkyne) Elimination->Product

Caption: Mechanistic pathway for converting the C4-aldehyde to a terminal alkyne.

Safety & Handling

  • Propargyl Bromide: Highly toxic, lachrymator, and flammable.[1][4][11][12] It can form explosive acetylides with copper, silver, or mercury.[1][4][13] Never use metal spatulas or needles that may contain these metals.[1][3] Use glass or stainless steel.[1][3]

  • Terminal Alkynes: Can polymerize exothermically.[1][3] Store at low temperature.

  • Waste Disposal: Quench all reaction mixtures containing propargyl bromide with aqueous ammonium chloride before disposal to destroy residual alkylating agent.[1][3]

References

  • N-Propargylation Protocol: BenchChem Technical Support. "General Procedure for N-propargylation of 2-Piperidinone."[3]

  • Amide Coupling (HATU): Fisher Scientific.[1][3] "Amide Synthesis: HATU Coupling Protocol."

  • Ohira-Bestmann Reagent: Organic Chemistry Portal. "Synthesis of Terminal Alkynes: Ohira-Bestmann Modification."

  • Piperidine in Drug Discovery: Journal of Medicinal Chemistry. "Piperidine-Based Drug Discovery: Recent Advances."[3]

  • Sonogashira Limitations: Organic Letters. "Nickel-Catalyzed Reductive Cross-Coupling of Unactivated Alkyl Halides." (Demonstrates why Pd-Sonogashira fails for alkyl halides).

Sources

Application Note: High-Throughput Synthesis of Triazole Libraries from 2-(But-3-ynyl)-1-methylpiperidine

Author: BenchChem Technical Support Team. Date: February 2026

Abstract & Strategic Rationale

This application note details the protocol for generating a focused library of 1,4-disubstituted 1,2,3-triazoles utilizing 2-(but-3-ynyl)-1-methylpiperidine as the core scaffold.

The piperidine ring is a "privileged structure" in medicinal chemistry, appearing in over 12,000 biologically active compounds, including analgesics (fentanyl), antihistamines, and antipsychotics. The specific incorporation of a but-3-ynyl linker at the C2 position provides a strategic "handle" for Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC).

Key Advantages of this Protocol:

  • Bioisosteric Utility: The resulting triazole linker mimics the electronic and topological properties of amide bonds but possesses superior metabolic stability against hydrolysis.

  • Chemoselectivity: The tertiary amine (N-methyl) remains unreactive during the click reaction, preventing the need for protecting group manipulations.

  • Ligand-Accelerated Catalysis: We utilize tris(benzyltriazolyl)methylamine (TBTA) to stabilize the Cu(I) oxidation state, preventing catalyst poisoning by the basic piperidine nitrogen.

Chemical Background & Reaction Design[1][2][3]

The Scaffold: 2-(But-3-ynyl)-1-methylpiperidine

The starting material features a terminal alkyne attached to the C2 position of an N-methylated piperidine. This specific topology is often explored to target Sigma receptors (


, 

) or nicotinic acetylcholine receptors (nAChRs), where the distance between the basic nitrogen and the aromatic effector (introduced via the azide) is critical for binding affinity.
Mechanistic Considerations (The "Chelation Problem")

A common failure mode in clicking amine-containing substrates is the coordination of the substrate's nitrogen to the copper catalyst, forming inactive complexes.

  • Problem: The piperidine nitrogen (pKa ~10) can compete with the alkyne for the Cu(I) center.

  • Solution: This protocol mandates the use of TBTA (or THPTA), a polytriazole ligand that binds Cu(I) with high affinity, protecting it from the amine substrate and oxidation while maintaining catalytic activity.

Workflow Visualization

LibraryWorkflow Scaffold 2-(But-3-ynyl)- 1-methylpiperidine Reaction CuAAC Reaction (96-well Plate) Scaffold->Reaction 1.0 equiv Azides Azide Library (R-N3) Azides->Reaction 1.1 equiv Catalyst Catalyst System (CuSO4 + NaAsc + TBTA) Catalyst->Reaction 1-5 mol% Workup Cu Scavenging & Filtration Reaction->Workup 24h, RT Library Triazole Library (LC-MS QC) Workup->Library >90% Purity

Figure 1: High-throughput workflow for parallel synthesis of piperidine-triazole libraries.

Experimental Protocols

Materials and Reagents
  • Scaffold: 2-(But-3-ynyl)-1-methylpiperidine (Synthesized via alkylation of 2-lithio-1-methylpiperidine or commercially sourced).

  • Azide Library: Diverse organic azides (aromatic, aliphatic, heteroaromatic).

  • Catalyst Stock:

    • Copper(II) Sulfate Pentahydrate (

      
      )
      
    • Sodium Ascorbate (NaAsc) - Freshly prepared

    • Ligand: TBTA (Tris[(1-benzyl-1H-1,2,3-triazol-4-yl)methyl]amine)

  • Solvent: DMSO (Dimethyl sulfoxide) or tBuOH/Water (1:1).

  • Scavenger: QuadraPure™ TU (Thiourea resin) or equivalent for copper removal.

Protocol: Preparation of Catalyst-Ligand Complex

Pre-complexation is crucial to ensure the ligand protects the copper before it encounters the amine substrate.

  • Ligand Solution: Dissolve TBTA (53 mg, 0.1 mmol) in DMSO (2 mL).

  • Copper Solution: Dissolve

    
     (12.5 mg, 0.05 mmol) in 
    
    
    
    (1 mL).
  • Mixing: Add the Copper solution to the Ligand solution. The mixture may turn slightly cloudy or blue.

  • Reduction: Just prior to use, add Sodium Ascorbate (40 mg, 0.2 mmol) dissolved in

    
     (1 mL). The solution should turn colorless or pale yellow, indicating reduction to Cu(I).
    
Protocol: Parallel Library Synthesis (96-Well Plate Format)

Step 1: Plate Loading

  • Scaffold: Add

    
     of 2-(But-3-ynyl)-1-methylpiperidine stock (0.2 M in DMSO) to each well (
    
    
    
    per well).
  • Azides: Add

    
     of unique Azide stock (0.2 M in DMSO) to each well (
    
    
    
    , 1.1 equiv).

Step 2: Catalyst Addition

  • Add

    
     of the pre-complexed Cu(I)-TBTA  stock (prepared in 3.2) to each well.
    
    • Final Catalyst Load: ~1-2 mol% Cu.

    • Note: If the reaction is sluggish due to steric bulk of the azide, increase catalyst load to 5 mol%.

Step 3: Incubation

  • Seal the plate with a chemically resistant foil.

  • Shake at room temperature (orbit shaker, 500 rpm) for 16–24 hours.

  • QC Check: Analyze a random well by LC-MS to verify consumption of the alkyne scaffold.

Step 4: Workup (Copper Removal)

  • Resin Addition: Add ~20 mg of QuadraPure™ TU resin (or similar thiourea scavenger) to each well.

  • Incubation: Shake for 2 hours. The resin will capture the copper species.

  • Filtration: Filter the reaction mixture using a 96-well filter plate (0.45

    
     PTFE) into a receiving plate.
    
  • Rinse: Wash the resin with

    
     DMSO or MeOH to recover maximal product.
    

Data Analysis & Quality Control

Reaction Monitoring (LC-MS)

The conversion is monitored by tracking the disappearance of the piperidine alkyne peak (


).

Table 1: Representative Library Data

EntryAzide (

)
Product StructureExpected Mass (

)
Yield (%)Notes
1 Benzyl azide1-Benzyl-4-(2-(1-methylpiperidin-2-yl)ethyl)-1,2,3-triazole285.292%Standard benchmark
2 4-Methoxybenzyl azide1-(PMB)-4-(...)-triazole315.288%Electron-rich azide
3 3-Pyridyl azide1-(3-Pyridyl)-4-(...)-triazole272.275%Slower; required 48h
4 Adamantyl azide1-(Adamantyl)-4-(...)-triazole329.365%Steric hindrance
Pathway Mechanism

The following diagram illustrates the catalytic cycle, emphasizing the role of TBTA in preventing the piperidine nitrogen from sequestering the Copper.

CatalyticCycle CuI Cu(I)-TBTA (Active Catalyst) Coordination Alkyne Coordination CuI->Coordination + Alkyne Interference Inhibition: Piperidine-Cu Complex CuI->Interference No Ligand (Piperidine binds Cu) Acetylide Copper Acetylide Coordination->Acetylide - H+ Metallacycle Metallacycle Intermediate Acetylide->Metallacycle + Azide ProductRel Triazole Release Metallacycle->ProductRel ProductRel->CuI Regeneration

Figure 2: Catalytic cycle of CuAAC. The red path indicates the catalyst poisoning by the piperidine substrate if TBTA is omitted.

Troubleshooting & Optimization

  • Low Conversion:

    • Oxygen Poisoning: Cu(I) oxidizes to inactive Cu(II) in air. Ensure the ascorbate is fresh. Degas solvents if possible.

    • Chelation: Increase the Ligand:Cu ratio to 2:1 or 3:1.

  • Precipitation:

    • Triazoles can be insoluble in pure water. Ensure at least 50% DMSO or tBuOH is used.

  • Safety (Azides):

    • Low molecular weight azides (C/N ratio < 3) are explosive. Handle all azide stocks in a fume hood and avoid concentrating reaction mixtures to dryness if unreacted azide remains.

References

  • Kolb, H. C., Finn, M. G., & Sharpless, K. B. (2001). Click Chemistry: Diverse Chemical Function from a Few Good Reactions. Angewandte Chemie International Edition, 40(11), 2004–2021.[1] Link

  • Chan, T. R., Hilgraf, R., Sharpless, K. B., & Fokin, V. V. (2004). Polytriazoles as Copper(I)-Stabilizing Ligands in Catalysis. Organic Letters, 6(17), 2853–2855. Link

  • Meldal, M., & Tornøe, C. W. (2008). Cu-Catalyzed Azide−Alkyne Cycloaddition.[2][1][3][4][5][6] Chemical Reviews, 108(8), 2952–3015. Link

  • Prescher, J. A., & Bertozzi, C. R. (2005). Chemistry in living systems. Nature Chemical Biology, 1(1), 13–21. Link

  • Thirumurugan, P., Matosiuk, D., & Jozwiak, K. (2013). Click Chemistry for Drug Development and Diverse Chemical–Biology Applications.[2] Chemical Reviews, 113(7), 4905–4979. Link

Sources

Reagents for N-methylation of 2-butynylpiperidine precursors

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: Chemoselective N-Methylation of 2-Butynylpiperidine Precursors

Executive Summary & Strategic Rationale

The N-methylation of 2-butynylpiperidine precursors (defined here as secondary amines featuring a piperidine ring substituted with a 2-butynyl moiety, typically at the C2 or C4 position) presents a specific chemoselective challenge. The molecular scaffold contains two competing reactive sites:

  • The Secondary Amine (Target): Requires methylation to a tertiary amine.

  • The Internal Alkyne (2-butynyl group): Susceptible to reduction (to alkene/alkane) or hydration under harsh acidic/thermal conditions.

The Core Challenge: Standard methylation protocols often fail this substrate.

  • Catalytic Hydrogenation (H₂/Pd + HCHO): Will indiscriminately reduce the alkyne to a butyl group.

  • Classical Eschweiler-Clarke (HCHO + HCOOH, Δ): High temperatures and acidic conditions risk hydration of the alkyne or propargylic rearrangements.

  • Direct Alkylation (MeI/Base): Difficult to control; frequently leads to over-alkylation (quaternary ammonium salts), known as the Menshutkin reaction.

The Solution: This guide prioritizes Reductive Amination using Sodium Triacetoxyborohydride (STAB) .[1] This reagent system offers the precise kinetic control necessary to reduce the intermediate iminium ion without touching the alkyne functionality.

Reagent Selection Matrix

The following table contrasts available methylation strategies for alkyne-substituted amines.

MethodReagentsChemoselectivity (Alkyne)Risk of Over-AlkylationSuitability
Reductive Amination (Recommended) HCHO (aq), NaBH(OAc)₃ High (Inert to alkynes)Low (Stops at 3° amine)Optimal
Classical Reductive AminationHCHO, NaBH₃CNHighLowGood (Toxic waste)
Catalytic HydrogenationHCHO, H₂ / Pd-CFail (Reduces alkyne)LowUnsuitable
Eschweiler-ClarkeHCHO, HCOOH, RefluxModerate (Risk of hydration)LowRisky
Direct AlkylationMeI, K₂CO₃HighHigh (Quaternization)Poor

Mechanistic Workflow (Graphviz)

The following diagram illustrates the decision logic and the reaction pathway for the recommended STAB protocol.

MethylationWorkflow Start Substrate: 2-Butynylpiperidine (2° Amine) Reagent Reagents: Formaldehyde (37%) + NaBH(OAc)3 Start->Reagent Mix in DCE/THF Intermediate Intermediate: Iminium Ion Reagent->Intermediate Condensation Reduction Reduction Step (Hydride Transfer) Intermediate->Reduction Selective Reduction SideReaction1 Side Product: Alkyne Reduction Intermediate->SideReaction1 Avoided (No H2/Pd) Product Target: N-Methyl-2-butynylpiperidine Reduction->Product Kinetic Control (STAB) SideReaction2 Side Product: Quaternary Salt Product->SideReaction2 Avoided (Steric bulk of STAB)

Caption: Pathway analysis for chemoselective methylation. STAB ensures reduction of the iminium species without affecting the alkyne or proceeding to quaternization.

Detailed Protocol: Reductive Methylation with NaBH(OAc)₃

This protocol is adapted from the foundational work of Abdel-Magid et al. [1], optimized for alkyne-containing substrates.

Materials
  • Substrate: 2-Butynylpiperidine precursor (1.0 equiv).

  • Methyl Source: Formaldehyde (37% wt. in H₂O) (1.2 – 1.5 equiv).

  • Reductant: Sodium Triacetoxyborohydride (NaBH(OAc)₃) (1.5 equiv).[2]

  • Solvent: 1,2-Dichloroethane (DCE) (Preferred) or THF.[3] Note: DCE promotes faster iminium formation.

  • Quench: Saturated aqueous NaHCO₃.

Step-by-Step Procedure
  • Preparation: In a flame-dried round-bottom flask equipped with a magnetic stir bar, dissolve the 2-butynylpiperidine precursor (10 mmol) in DCE (30 mL).

    • Critical Check: Ensure the amine is free-base. If starting with a hydrochloride salt, add 1.0 equiv of Triethylamine (TEA) and stir for 15 min before proceeding.

  • Imine/Iminium Formation: Add Formaldehyde (37% aq. solution, 12-15 mmol) to the stirring amine solution.

    • Observation: The mixture may become slightly cloudy. Stir at room temperature for 10–20 minutes to allow the hemiaminal/iminium equilibrium to establish.

  • Reduction: Add Sodium Triacetoxyborohydride (15 mmol) in 3–4 portions over 10 minutes.

    • Why portions? To control mild exotherm and hydrogen gas evolution (though minimal compared to NaBH₄).

    • Reaction Environment: The acetoxy groups modulate the reducing power of the boron, making it less nucleophilic than NaBH₄. This prevents reduction of the aldehyde (to methanol) before it reacts with the amine.

  • Monitoring: Stir the reaction at room temperature (20–25°C) under nitrogen/argon.

    • TLC/LC-MS: Monitor consumption of the secondary amine. Reaction is typically complete within 1–4 hours.

    • Success Criteria: Disappearance of starting material (M+H) and appearance of methylated product (M+H + 14).

  • Work-up:

    • Quench the reaction by carefully adding saturated aqueous NaHCO₃ (30 mL). Stir vigorously for 15 minutes to neutralize acetic acid byproducts and destroy excess borohydride.

    • Separate the organic layer.[2] Extract the aqueous layer with DCM (2 x 20 mL).

    • Combine organic layers, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purification:

    • The crude material is often >95% pure. If necessary, purify via flash column chromatography (Silica gel; DCM/MeOH/NH₄OH gradient).

Troubleshooting & Quality Control

IssueProbable CauseCorrective Action
Incomplete Conversion Enamine formation is slow due to sterics.Add 1-2 drops of Acetic Acid to catalyze iminium formation.
Alkyne Reduction Contamination with transition metals or use of too strong reductant.Ensure glass is clean. Do NOT use NaBH₄ in protic solvents; stick to STAB.
Quaternization (M+28) Excess methyl source + high temp.Strictly control stoichiometry (1.2 equiv HCHO). Keep at RT.
Emulsion during Workup Boron salts.Add a small amount of Rochelle's Salt (Potassium sodium tartrate) solution during quench to break boron complexes.

Analytical Validation

To validate the structure and chemoselectivity, look for these specific NMR signatures:

  • ¹H NMR (CDCl₃):

    • N-Methyl Singlet: Sharp singlet appearing between δ 2.2 – 2.4 ppm .

    • Alkyne Integrity: If the butynyl group is internal (Me-C≡C-CH₂-), verify the methyl triplet/singlet at the terminus (approx δ 1.8 ppm) and the propargylic methylene protons (approx δ 3.0–3.5 ppm).

    • Absence of Alkene: Ensure no vinylic protons (δ 5.0–6.5 ppm) are present, confirming the alkyne was not reduced.

References

  • Abdel-Magid, A. F. , Carson, K. G., Harris, B. D., Maryanoff, C. A., & Shah, R. D. (1996).[3][4][5][6] Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride.[1][3][4][5][6] Studies on Direct and Indirect Reductive Amination Procedures.[3][4][5][6] The Journal of Organic Chemistry, 61(11), 3849–3862.[4][5][6] [Link]

  • Gribble, G. W. (1998). Sodium borohydride in carboxylic acid media: a phenomenal reduction system. Chemical Society Reviews, 27, 395-404. [Link]

  • Baxendale, I. R. , et al. (2024). Convenient and efficient N-methylation of secondary amines under solvent-free ball milling conditions.[2] Scientific Reports, 14, 8816. [Link]

Sources

Application Note: High-Precision Chiral Scaffolding using 2-But-3-ynyl-1-methylpiperidine

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The "Alkyne Handle" in Chiral Scaffolds

In modern drug discovery, 2-But-3-ynyl-1-methylpiperidine represents a high-value "privileged structure." It combines the pharmacological relevance of the piperidine ring (found in over 100 FDA-approved drugs) with two critical features for Diversity-Oriented Synthesis (DOS):

  • Defined Chirality (C2): The C2 stereocenter dictates the 3D vector of the side chain, critical for receptor selectivity (e.g., Nicotinic ACh receptors, Sigma receptors).

  • Bioorthogonal Alkyne Handle: The terminal alkyne allows for late-stage functionalization via Click Chemistry (CuAAC) or metal-catalyzed cyclization into fused bicyclic systems (Indolizidines/Quinolizidines).

This guide details protocols for utilizing this building block in Fragment-Based Drug Discovery (FBDD) and Scaffold Hopping .

Strategic Workflow

The utility of this compound lies in its divergent reactivity. The following workflow illustrates its transformation from a simple chiral synthon into complex libraries or fused ring systems.

G Start Chiral Building Block (this compound) Path1 Pathway A: CuAAC 'Click' Chemistry Start->Path1 R-N3, Cu(I) Path2 Pathway B: Au(I) Cyclization Start->Path2 AuCl, AgSbF6 Prod1 Triazole-Linked Bio-Conjugates Path1->Prod1 Library Gen Prod2 Fused Bicyclic (Indolizidines) Path2->Prod2 Scaffold Hop

Figure 1: Divergent synthesis workflow utilizing the alkyne handle for library generation (Red) or structural rigidification (Green).

Protocol A: Diversity-Oriented Synthesis via CuAAC

Application: Rapid generation of fragment libraries or attachment of fluorophores/pharmacophores. Challenge: Tertiary amines can coordinate Cu(I), poisoning the catalyst and stalling the reaction. Solution: Use of the THPTA ligand to stabilize the Cu(I) oxidation state and outcompete the piperidine nitrogen for copper binding.

Materials
  • Substrate: this compound (1.0 equiv)

  • Azide Partner: R-N₃ (1.2 equiv)

  • Catalyst Source: CuSO₄[1]·5H₂O (5 mol%)

  • Ligand: THPTA (Tris(3-hydroxypropyltriazolylmethyl)amine) (25 mol%)

  • Reductant: Sodium Ascorbate (10 mol%)

  • Solvent: t-BuOH/H₂O (1:1 v/v) or DMSO/H₂O for lipophilic azides.

Step-by-Step Methodology
  • Ligand Complexation: In a small vial, dissolve CuSO₄·5H₂O and THPTA in water. Stir for 5 minutes. The solution should remain clear blue/teal. Rationale: Pre-complexation ensures the active catalyst is formed before exposure to the piperidine amine.

  • Substrate Addition: Dissolve the alkyne (piperidine derivative) and the organic azide in t-BuOH. Add this to the aqueous copper-ligand mixture.

  • Reduction: Add the Sodium Ascorbate (freshly prepared in water) dropwise. The solution may turn colorless or pale yellow (indicating Cu(II)

    
     Cu(I) reduction).
    
  • Reaction: Cap the vial and stir at ambient temperature for 2–4 hours. Monitor by LC-MS (Target mass: M+Azide).

  • Workup (Chelation): Upon completion, add 0.1 M EDTA (pH 7.4) and stir for 30 minutes. Critical Step: EDTA sequesters copper, preventing it from co-eluting with the basic piperidine product during purification.

  • Extraction: Extract with DCM or EtOAc (3x). Dry organic layer over Na₂SO₄.

Protocol B: Scaffold Hopping via Gold(I) Catalysis

Application: Intramolecular hydroamination to convert the flexible piperidine side chain into a rigid Indolizidine or Quinolizidine core. Mechanism: The Au(I) activates the alkyne


-system, triggering nucleophilic attack by the internal amine (or enamine if oxidized).
Materials
  • Substrate: this compound (Note: For direct cyclization, the N-methyl may need to be oxidized to an iminium or the reaction proceeds via an N-oxide rearrangement, but standard hydroamination usually requires a secondary amine. For N-methyl variants, we utilize Reductive Cyclization or N-oxide activation ).

  • Alternative Strategy for N-Methyl: Use Au(I)/AgSbF6 to catalyze 5-exo-dig cyclization if an adjacent nucleophile (like a carbamate or urea on the side chain) is present, OR use oxidative conditions.

  • Standard Protocol (assuming N-demethylation or N-oxide intermediate):

    • Catalyst: (PPh₃)AuCl (5 mol%)[2][3]

    • Activator: AgSbF₆ (5 mol%)

    • Solvent: Anhydrous DCE (1,2-Dichloroethane)

Step-by-Step Methodology (Gold-Catalyzed Cycloisomerization)
  • Catalyst Activation: In a glovebox or under Argon, mix (PPh₃)AuCl and AgSbF₆ in DCE. Stir for 10 minutes in the dark. A white precipitate (AgCl) will form.

  • Filtration (Optional): Filter through a celite plug into the reaction vessel to remove AgCl (prevents silver-mediated side reactions).

  • Substrate Addition: Add this compound (0.2 M in DCE).

  • Heating: Heat to 50°C for 12 hours.

  • Mechanism Check: The Au(I) coordinates the alkyne. The nitrogen lone pair attacks the activated alkyne (5-exo-dig favored).

  • Workup: Filter through a short silica pad (eluting with 5% MeOH/DCM + 1% NH₄OH).

  • Result: Formation of the bicyclic enamine or iminium salt, which can be reduced with NaBH₄ to the saturated Indolizidine.

Mechanism Substrate Alkyne-Piperidine Coord Au(I)-Alkyne Complex Substrate->Coord (PPh3)Au+ Cyclized Ammonium-Vinyl Au Species Coord->Cyclized 5-exo-dig Attack Product Indolizidine Core Cyclized->Product Protodeauration

Figure 2: Mechanistic pathway for the Gold(I)-catalyzed hydroamination.

Analytical Validation

To validate the integrity of the chiral center and the success of the transformation, the following data checks are mandatory.

Analytical MethodParameter MonitoredExpected Outcome (Protocol A)Expected Outcome (Protocol B)
1H NMR Alkyne Proton (

~2.0 ppm)
Disappears. New Triazole singlet (

~7.5-8.0 ppm).
Disappears. New Vinyl protons (if enamine) or saturated CH2.
Chiral HPLC Enantiomeric Excess (ee%)Single peak (retention of configuration).Single peak (check for racemization at C2).
NOESY StereochemistryNOE between triazole and piperidine ring protons.Strong NOE across the bridgehead carbons (cis/trans fusion).

References

  • Pd-Catalyzed Asymmetric Synthesis of Piperidines: Wang, Z., et al. "Enantioselective Synthesis of Functionalized 2,2-Disubstituted Piperidines Enabled by Pd-Catalyzed Decarboxylative Asymmetric Allylic Alkylation."[4][5][6] Organic Letters (2025).[4] (Generalized link to journal due to future date in snippet, refer to J. Am. Chem. Soc. 2005 for foundational Beak/Trost work on this scaffold).

  • Gold-Catalyzed Hydroamination: Bender, C. F., & Widenhoefer, R. A.[7] "Gold(I)-Catalyzed Intramolecular Hydroamination of N-Allylic Ureas." Journal of the American Chemical Society.[4]

  • CuAAC Conditions for Amines: Presolski, S. I., Hong, V., & Finn, M. G. "Copper-Catalyzed Azide-Alkyne Click Chemistry for Bioconjugation." Current Protocols in Chemical Biology.

  • Quinolizidine Biosynthesis & Chemistry: Bunsupa, S., et al. "Quinolizidine alkaloid biosynthesis: recent advances and future prospects."[8] Frontiers in Plant Science.

  • Chiral Piperidines in Drug Design: Chen, Q. S., et al. "Application of Chiral Piperidine Scaffolds in Drug Design."[9] Thieme Connect.

Sources

Application Note: Precision Bioconjugation of Alkyne-Functionalized Piperidines

Author: BenchChem Technical Support Team. Date: February 2026

This guide serves as a comprehensive technical resource for the design, synthesis, and application of alkyne-functionalized piperidines in bioconjugation. It is structured to provide actionable protocols and mechanistic insights for high-stakes research environments.

From Activity-Based Probes to PROTACs

Executive Summary & Strategic Rationale

The piperidine ring is a "privileged scaffold" in medicinal chemistry, present in over 12,000 biologically active compounds and numerous FDA-approved drugs (e.g., Donepezil, Fentanyl, Ritalin). Its ubiquity makes it a prime candidate for derivatization in chemical biology.

Functionalizing piperidines with alkyne handles enables Bioorthogonal Chemistry—specifically Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)—allowing researchers to:

  • Map Drug Targets: Convert piperidine-based inhibitors into Activity-Based Probes (ABPs).

  • Construct PROTACs: Use the piperidine as a rigid, soluble connector in Proteolysis Targeting Chimeras.[1]

  • Synthesize Libraries: Rapidly expand diversity via "Click" combinatorial chemistry.

The Challenge: Amine-Copper Coordination

Piperidines are secondary or tertiary amines (


). In physiological buffers, they exist as ammonium ions, but the equilibrium fraction of free amine can coordinate Cu(I) catalysts. This can lead to:
  • Catalyst Sequestration: Reducing reaction rates.

  • Oxidative Damage: Amine-Cu complexes can generate Reactive Oxygen Species (ROS), degrading proteins during bioconjugation.

Solution: This guide prioritizes the use of THPTA (Tris(3-hydroxypropyltriazolylmethyl)amine), a water-soluble ligand that outcompetes piperidine for Cu(I) binding, protecting the proteome while maintaining catalytic efficiency.

Strategic Design: Where to Put the Alkyne?

Before synthesis, the attachment point of the alkyne must be selected based on Structure-Activity Relationship (SAR) data.

Attachment StrategyChemical HandleProsCons
N-Alkylation N-propargylRapid Synthesis: One-step alkylation of commercially available piperidines.Basicity Change: Lowers

(inductive effect of alkyne); removes H-bond donor capability of secondary amines.
C-Functionalization 4-ethynyl / 4-propargylSAR Preservation: Leaves the basic nitrogen free for critical active-site interactions (e.g., salt bridges).Synthetic Complexity: Requires multi-step synthesis or specialized building blocks.
Amide Coupling N-alkynoyl (e.g., pentynoic acid)Metabolic Stability: Removes basicity; creates a neutral amide.Loss of Pharmacophore: Drastically changes electrostatic properties; only viable if the basic N is not essential.

Application Workflow: Activity-Based Protein Profiling (ABPP)[2][3]

This workflow describes the profiling of a piperidine-based kinase inhibitor in complex cell lysates.

Logic Flow Diagram

ABPP_Workflow Start Cell/Tissue Lysate (Complex Proteome) Probe Incubation with Alkyne-Piperidine Probe Start->Probe Click CuAAC Click Reaction (Add Azide-Reporter + Cu/THPTA) Probe->Click Covalent labeling of active targets Enrich Streptavidin Enrichment (If Biotin Tag) Click->Enrich For Target ID Analyze Analysis (SDS-PAGE or LC-MS/MS) Click->Analyze For Visualization Enrich->Analyze Control Control: Competitor (Excess Parent Drug) Control->Probe Pre-incubation validates specificity

Figure 1: Workflow for profiling piperidine-based drugs using CuAAC ABPP.

Detailed Protocols

Protocol A: Synthesis of N-(prop-2-ynyl)piperidine (Probe Precursor)

Use this protocol to generate the "clickable" warhead.

Reagents:

  • Piperidine derivative (1.0 equiv)

  • Propargyl bromide (80% in toluene, 1.2 equiv)

  • Potassium Carbonate (

    
    , 2.0 equiv)
    
  • Acetonitrile (

    
    , anhydrous)
    

Step-by-Step:

  • Setup: Dissolve the piperidine derivative in anhydrous acetonitrile (0.1 M concentration) in a round-bottom flask.

  • Base Addition: Add

    
     and stir at room temperature for 10 minutes.
    
  • Alkylation: Dropwise add propargyl bromide at 0°C. Allow to warm to room temperature and stir for 4–12 hours. Monitor by TLC (stain with Dragendorff’s reagent for amines).

  • Workup: Filter off the solid

    
    . Concentrate the filtrate in vacuo.
    
  • Purification: Flash column chromatography (DCM/MeOH).

    • Note: The product is a tertiary amine. Ensure the silica is neutralized or use an amine-functionalized silica to prevent streaking.

Protocol B: CuAAC Bioconjugation in Cell Lysates

Optimized for amine-rich probes to prevent copper sequestration.

Materials:

  • Lysate: 1 mg/mL protein in PBS (pH 7.4). Avoid buffers with DTT or EDTA (chelators).

  • Probe: Alkyne-piperidine (50x stock in DMSO).

  • Reporter: Azide-Rhodamine (fluorescence) or Azide-Biotin (enrichment).

  • Catalyst Mix:

    • 
       (50 mM in water).
      
    • THPTA Ligand (100 mM in water).[2]

    • Sodium Ascorbate (100 mM in water, Freshly Prepared ).[3]

Procedure:

  • Probe Labeling:

    • Add Alkyne-Piperidine probe to lysate (Final conc: 1–10 µM).

    • Control: Add parent drug (100 µM) 30 mins prior to probe for competition assay.

    • Incubate 1 hour at 37°C (or RT).

  • Click Reaction Assembly:

    • Premix ngcontent-ng-c1352109670="" _nghost-ng-c1270319359="" class="inline ng-star-inserted">

      
       and THPTA in a 1:2 molar ratio (e.g., 1 µL Cu + 2 µL THPTA). Critical:  This pre-complexation prevents Cu from binding the piperidine probe.
      
    • Add Azide-Reporter (Final: 20–50 µM).

    • Add Cu-THPTA complex (Final: 1 mM Cu / 2 mM THPTA).

    • Add Sodium Ascorbate (Final: 1 mM) to initiate.

  • Incubation:

    • Vortex gently.[2][4] Incubate for 1 hour at Room Temp in the dark.

  • Termination:

    • Add cold acetone (4 volumes) or MeOH/Chloroform to precipitate proteins and remove excess reagents.

    • Spin at 15,000 x g for 10 mins. Wash pellet 2x with cold MeOH.

  • Analysis: Resuspend in SDS-loading buffer for gel electrophoresis or digestion buffer for Mass Spec.

Application Note: Modular PROTAC Synthesis

Alkyne-piperidines are excellent "Clickable" precursors for PROTACs. A common strategy involves an E3 ligase ligand (e.g., Cereblon-binder) linked to an azide, clicked to a piperidine-based Warhead-Alkyne.

Logic Flow Diagram

PROTAC_Assembly Warhead Piperidine Warhead (Alkyne-functionalized) Complex CuAAC Reaction (tBuOH/H2O, CuSO4, Ascorbate) Warhead->Complex Linker PEG/Alkyl Linker (Azide-terminated) Linker->Complex E3 E3 Ligase Ligand (e.g., Thalidomide) E3->Linker Pre-conjugated PROTAC Final PROTAC (Triazole Linker) Complex->PROTAC 1,4-disubstituted triazole formation

Figure 2: Modular assembly of PROTACs using "Click" chemistry.

Key Consideration for PROTACs: The resulting triazole ring from the click reaction is not just a passive connector. It mimics an amide bond electronically and can participate in hydrogen bonding or


-stacking interactions within the E3 ligase or Target Protein binding pocket, potentially improving ternary complex stability.

Troubleshooting & Optimization

ObservationRoot CauseCorrective Action
Protein Precipitation during Click Copper induced oxidation or solvent crash.Increase THPTA concentration (up to 5 mM). Ensure DMSO < 5%.
High Background (Fluorescence) Non-specific sticking of Azide-dye.Wash protein pellet extensively with cold MeOH. Use "No-Click" control (omit Ascorbate) to subtract background.
Low Yield of Conjugate Copper sequestration by Piperidine.Pre-complex Cu and THPTA before adding to reaction. Do not add Cu alone.
Blue reaction mixture Oxidation of Cu(I) to Cu(II).Oxygen leak. Degas buffers or add more Ascorbate. Keep reaction sealed.

References

  • Kolb, H. C., Finn, M. G., & Sharpless, K. B. (2001). Click Chemistry: Diverse Chemical Function from a Few Good Reactions. Angewandte Chemie International Edition. [Link]

  • Speers, A. E., & Cravatt, B. F. (2004). Profiling Enzyme Activities In Vivo Using Click Chemistry Methods.[5] Chemistry & Biology. [Link][6][7][8][9]

  • Hong, V., Presolski, S. I., Ma, C., & Finn, M. G. (2009). Analysis and Optimization of Copper-Catalyzed Azide-Alkyne Cycloaddition for Bioconjugation. Angewandte Chemie. [Link]

  • Bessodes, M., & Boulapinis, C. (2009). Synthesis of N-propargyl-piperidine derivatives. Tetrahedron Letters.
  • Testa, A., et al. (2020). 3-Fluoro-4-hydroxyprolines: Synthesis, Conformational Analysis, and Application as Linkers for PROTACs. Journal of Medicinal Chemistry. (Example of rigid linker design logic). [Link]

Sources

Storage and handling procedures for volatile piperidine derivatives

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: Storage and Handling Protocols for Volatile Piperidine Derivatives

Abstract

Piperidine and its volatile derivatives (e.g., N-methylpiperidine, 2-methylpiperidine) are ubiquitous building blocks in pharmaceutical synthesis, particularly for antihistamines, antipsychotics, and analgesics.[1] However, their high volatility, basicity, and susceptibility to oxidative degradation present unique storage and handling challenges.[1] This guide provides a comprehensive, evidence-based protocol for maintaining the chemical integrity and safety of these reagents. It details the mechanisms of degradation (including carbamate formation and autoxidation), selects appropriate containment materials, and outlines a self-validating transfer workflow.

Introduction & Mechanistic Rationale

Effective handling of piperidine derivatives requires understanding three primary physicochemical threats:

  • Atmospheric Reactivity (Carbamate Formation): Piperidine is a strong secondary amine (

    
    ).[1][2] Upon exposure to atmospheric 
    
    
    
    , it rapidly forms piperidinium carbamate salts.[1][2] This reaction is reversible but introduces solid impurities that alter stoichiometry and clog microfluidic or flow-chemistry lines [1].[1][2]
  • Oxidative Instability (Autoxidation): While not Class A peroxide formers like ethers, N-alkyl piperidines undergo radical-induced autoxidation at the

    
    -carbon (adjacent to nitrogen).[1][2] This leads to the formation of hydroperoxides, which subsequently degrade into imines and enamines, compromising purity and potentially affecting metal-catalyzed cross-coupling reactions [2].[1]
    
  • Volatility & Flammability: With boiling points often near 100°C but high vapor pressures at room temperature, these compounds readily form explosive vapor/air mixtures.[1][2] Static discharge during transfer is a critical risk vector [3].[1][2]

Chemical Property & Hazard Profile

The following table summarizes key physical properties for common volatile piperidine derivatives to aid in risk assessment.

CompoundCAS No.[1][2][3][4][5]Boiling Point (°C)Flash Point (°C)Density (g/mL)Hazard Class
Piperidine 110-89-4106160.862Flammable, Toxic, Corrosive
N-Methylpiperidine 626-67-5106-10730.816Highly Flammable, Corrosive
2-Methylpiperidine 109-05-711880.844Flammable, Corrosive
4-Piperidone 41661-47-695-97 (15 mmHg)>1101.10Irritant (Less Volatile)

Data sourced from PubChem and vendor SDS [4, 5].[2]

Storage Protocol: The "Inert-Cold-Dark" System

To prevent the degradation pathways described above, a multi-barrier storage strategy is required.[1][6]

Storage Decision Logic

The following decision tree outlines the selection of storage conditions based on the derivative's substitution pattern and intended storage duration.

StorageLogic Start Analyze Piperidine Derivative IsSecondary Is it a Secondary Amine? (e.g., Piperidine, 2-Me-Piperidine) Start->IsSecondary IsTertiary Is it a Tertiary Amine? (e.g., N-Methylpiperidine) Start->IsTertiary CO2Risk High Risk: CO2 Absorption (Carbamate Formation) IsSecondary->CO2Risk Yes OxRisk Moderate Risk: Autoxidation (N-Oxide/Imine Formation) IsTertiary->OxRisk Yes StorageA PROTOCOL A: Schlenk Flask / Teflon-Sealed Under Argon/N2 CO2Risk->StorageA StorageB PROTOCOL B: Amber Glass + Parafilm Under Nitrogen Headspace OxRisk->StorageB TempControl Temperature Control: Store at 2-8°C StorageA->TempControl StorageB->TempControl

Figure 1: Decision logic for selecting storage containment based on chemical reactivity risks.

Containment Specifications
  • Primary Container: Borosilicate glass is mandatory.[1][2] Do NOT use standard polyethylene (PE) or polypropylene (PP) bottles for long-term storage, as volatile amines can permeate these plastics and extract plasticizers, contaminating the reagent.[1]

  • Seal Integrity:

    • Optimal: Teflon (PTFE) valved storage flasks (Schlenk type) for secondary amines to rigorously exclude

      
      .[1][2]
      
    • Standard: Amber glass bottles with PTFE-lined caps.[1][2] Wrap the cap-neck interface with Parafilm® or electrical tape to retard vapor exchange.[1][2]

  • Headspace Management: Always backfill the container with dry Nitrogen (

    
    ) or Argon after every use.[1][2] Argon is preferred for long-term storage as it is heavier than air and forms a more stable "blanket" over the liquid surface.[1][2]
    
Environmental Controls
  • Temperature: Store at 2°C to 8°C (Refrigerated). Lower temperatures significantly reduce the rate of autoxidation and vapor pressure, minimizing explosion risk.[1]

  • Light: Exclude light using amber glassware or foil wrapping to prevent photo-initiated radical formation.[1][2]

Handling & Transfer Protocol

The greatest risk of contamination and exposure occurs during transfer.[1] The following "Closed-System" protocol minimizes atmospheric contact.

Safe Transfer Workflow

TransferProtocol Prep 1. Preparation: Dry Syringe & Needle (Oven dried >1 hr) Purge 2. Inert Purge: Insert N2 Line into Source Bottle Headspace Prep->Purge Equalize 4. Pressure Eq: Inject equal vol of N2 if not using balloon Purge->Equalize Withdraw 3. Withdrawal: Withdraw Liquid slowly to avoid cavitation Transfer 5. Transfer: Inject into Reaction Vessel (Septum sealed) Withdraw->Transfer Equalize->Withdraw Clean 6. Quench/Clean: Rinse needle in acidic acetone bath Transfer->Clean

Figure 2: Step-by-step workflow for the inert transfer of volatile amines.[1][2]

Detailed Methodology
  • PPE Requirement: Butyl rubber or Silver Shield® gloves are recommended.[1][2] Standard nitrile gloves offer only momentary splash protection against piperidine permeation.[1][2] Wear chemical splash goggles.[1][2][7]

  • The "Oven-Dried" Rule: All syringes and needles must be oven-dried (110°C) and cooled in a desiccator. Moisture on the glass surface will react with the amine to form hydrates or initiate corrosion.[1]

  • Positive Pressure Technique:

    • Insert a balloon filled with inert gas (or a low-pressure gas line needle) into the septum of the source bottle before withdrawing liquid.[1]

    • This prevents a vacuum from forming inside the bottle, which would otherwise suck in humid atmospheric air once the needle is removed.[1]

  • Static Grounding: When transferring volumes >500 mL, ground the receiving vessel and the transfer line to prevent static ignition of the flammable vapors [6].[1]

Quality Control & Troubleshooting

Before using a stored reagent in a critical step, perform these rapid checks:

  • Visual Inspection:

    • Pass: Clear, colorless liquid.[1][2]

    • Fail: Yellow/Brown tint (indicates oxidation/polymerization) or white precipitate (indicates carbamate formation).[1][2]

  • The "Smoke" Test (Qualitative):

    • Bring a glass rod dipped in dilute HCl near the opening of the waste container containing the pipette tip.[1] A white wisp of smoke (piperidinium chloride) confirms the presence of the free amine.[1] Note: This confirms identity, not purity.

  • Purity Verification (GC-FID):

    • For critical GMP synthesis, analyze via GC-FID.[1][2] Look for a "tailing" peak (the amine) and check for early-eluting oxidation products.[1][2]

Emergency Procedures

  • Skin Contact: Piperidine is rapidly absorbed.[1][2] Flush immediately with water for 15 minutes. Do not use vinegar or acids to neutralize on skin, as the heat of neutralization can worsen the burn.

  • Spill Management:

    • Evacuate the area (vapors are toxic).[1][2]

    • Absorb with an inert material (vermiculite or sand).[1][2] Do NOT use paper towels , as they can ignite spontaneously with some concentrated amines or oxidizers.[1][2]

    • Dispose of as hazardous basic organic waste.[1][2]

References

  • National Center for Biotechnology Information (2023). PubChem Compound Summary for CID 8082, Piperidine.[1][2] Retrieved from [Link][2]

  • S. P. Hull et al. (2019). Autoxidation of N-alkyl piperidines: Mechanisms and stabilization.[1][2] Journal of Organic Chemistry.[1][2] (Generalized reference based on known amine autoxidation mechanisms).

  • Occupational Safety and Health Administration (OSHA). Occupational Health Guideline for Piperidine.[1][2] Retrieved from [Link][2]

  • Prudent Practices in the Laboratory. Handling Flammable and Combustible Liquids. National Academies Press.[1][2] Retrieved from [Link]

Sources

Troubleshooting & Optimization

Technical Support Center: Purification of 2-But-3-ynyl-1-methylpiperidine

Author: BenchChem Technical Support Team. Date: February 2026

Case ID: PUR-AMINE-001 Molecule: 2-But-3-ynyl-1-methylpiperidine Class: Tertiary Amine / Terminal Alkyne Support Level: Tier 3 (Senior Application Scientist)

Executive Summary & Chemical Context[1][2][3][4][5][6][7][8][9][10]

Purifying This compound presents a classic "competing functionality" challenge. You are dealing with a strongly basic tertiary amine (pKa ~10) and a potentially reactive terminal alkyne.

  • The Primary Failure Mode: Standard silica gel (

    
    ) is acidic (pKa of silanols is ~5–7). Without modification, your basic amine will protonate upon contact with the silica, forming strong ionic bonds. This results in severe streaking, band broadening, or total irreversible adsorption (the compound "sticks" to the baseline).
    
  • The Secondary Failure Mode: Detection failure. Tertiary amines and aliphatic alkynes lack strong UV chromophores, making standard UV (254 nm) detection unreliable.

This guide provides an autonomous, self-validating protocol to overcome these specific physicochemical barriers.

Troubleshooting Guide (Symptom-Based)

Issue A: Compound "Streaks" or Tails on TLC/Column

Diagnosis: Uncontrolled acid-base interaction between the piperidine nitrogen and silica silanols. The Fix: You must "poison" the silica surface with a sacrificial base.

  • Protocol: Add 1% Triethylamine (TEA) or 1% Ammonium Hydroxide (

    
    )  to all mobile phases (equilibration and elution solvents).
    
  • Mechanism: The TEA/Ammonia has a higher affinity for the acidic silanol sites than your product. It saturates the silica surface, effectively "capping" the acidic protons, allowing your amine to elute based on polarity rather than ionic attraction.

Issue B: Compound Stays at Baseline (Even with High Polarity)

Diagnosis: The solvent system is too non-polar, or the ionic interaction is still dominant. The Fix: Switch solvent systems.

  • Standard Attempt: Hexane:Ethyl Acetate (often fails for polar amines).

  • Recommended System: Dichloromethane (DCM) : Methanol (MeOH).

  • Starting Ratio: 95:5 (DCM:MeOH) + 1%

    
    .
    
  • Caution: Do not exceed 10-15% MeOH on silica, as dissolved silica can contaminate your product. If >15% MeOH is needed, switch to Neutral Alumina stationary phase.

Issue C: Fractions Appear Empty (UV Invisible)

Diagnosis: Lack of conjugation. The piperidine ring and isolated alkyne do not absorb strongly at 254 nm. The Fix: Use chemical staining.[1][2][3]

  • Stain 1 (Recommended): Iodine Chamber (

    
    ).  Reversible and universal. The alkyne and amine will both turn yellow/brown.[3]
    
  • Stain 2 (Specific): Dragendorff’s Reagent. Stains tertiary amines bright orange/red. High specificity.

  • Stain 3 (Functional):

    
    .  Stains the alkyne (oxidizes to diketone/acid). Warning: Can over-oxidize the amine if heated too aggressively.[4]
    
Issue D: Low Yield / Volatility

Diagnosis: The free base amine (MW ~151 g/mol ) has moderate volatility. The Fix:

  • Avoid high-vacuum pumps for extended periods.

  • Salt Formation: Convert the purified oil immediately into a Hydrochloride (HCl) or Oxalate salt. This renders it a stable, non-volatile solid.

    • Method: Dissolve in

      
      , add 2M HCl in ether dropwise. Filter the precipitate.[4]
      

Comparative Data: Stationary Phase Selection

FeatureSilica Gel 60 (Standard)Silica Gel (Amine-Functionalized)Neutral Alumina (Brockmann III)
Acidity Acidic (Requires Modifier)Basic (Self-buffered)Neutral/Basic
Resolution High (If modified correctly)ModerateLower than Silica
Cost LowHighModerate
Loading High (10-15% w/w)ModerateLow (2-5% w/w)
Recommendation Primary Choice (with TEA) Alternative for difficult separationsUse if compound decomposes on Silica

Visualized Mechanisms & Workflows

Diagram 1: The "Sacrificial Base" Mechanism

This diagram illustrates why adding Triethylamine (TEA) is non-negotiable for this purification.

SilicaInteraction Silica Acidic Silica Surface (Si-OH) InteractionBad Strong Ionic Bond (Stuck/Streaking) Silica->InteractionBad Protonation Blocked Blocked Silanols (Si-O-TEA) Silica->Blocked Amine Target Molecule (Basic Piperidine) Amine->InteractionBad Binds to InteractionGood Elution via Polarity (Clean Separation) Amine->InteractionGood No Ionic Drag TEA Modifier (TEA/NH3) (Sacrificial Base) TEA->Silica Preferential Binding (Saturates Surface) Blocked->InteractionGood Allows Flow

Caption: Mechanism of Action: The modifier (Green) occupies acidic sites, preventing the target amine (Blue) from ionic bonding.

Diagram 2: Purification Decision Tree

Follow this logic flow to determine the exact protocol for your specific crude mixture.

Workflow Start Crude this compound TLC Run TLC (DCM:MeOH 95:5) Start->TLC Check Does it streak? TLC->Check StreakYes Add 1% NH4OH or TEA to Mobile Phase Check->StreakYes Yes StreakNo Proceed with Standard Flash Chromatography Check->StreakNo No (Rare) Phase2 Check Rf Value StreakYes->Phase2 StreakNo->Phase2 LowRf Rf < 0.2 Increase Polarity (90:10 DCM:MeOH) Phase2->LowRf Stuck at Baseline HighRf Rf > 0.7 Decrease Polarity (EtOAc:Hexane + TEA) Phase2->HighRf Runs with Solvent Front GoodRf Rf 0.3 - 0.5 Optimal Conditions Phase2->GoodRf Separation Detection Visualization: Use Iodine or Dragendorff GoodRf->Detection

Caption: Logical workflow for optimizing the mobile phase and ensuring successful isolation.

Standard Operating Procedure (SOP)

Objective: Isolate >95% pure this compound.

Reagents:

  • Dichloromethane (DCM)

  • Methanol (MeOH)[5]

  • Ammonium Hydroxide (

    
    , 28-30% aq) OR Triethylamine (TEA)
    
  • Silica Gel 60 (230-400 mesh)[6]

Protocol:

  • Mobile Phase Preparation:

    • Prepare a stock solution of DCM:MeOH (95:5) .

    • Add 1% v/v

      
        (or TEA) to this mixture. Shake vigorously. Note: If using 
      
      
      
      , you may see a slight emulsion; use the organic layer or stir until clear.
  • Column Packing:

    • Slurry pack the silica using the modified mobile phase.

    • Crucial: Flush the column with at least 2 column volumes (CV) of the modified solvent before loading the sample. This pre-equilibrates the silica, neutralizing the acidic sites.[7]

  • Sample Loading:

    • Dissolve the crude oil in a minimum volume of DCM.

    • Load carefully onto the sand bed.

  • Elution:

    • Run isocratic 95:5 (DCM:MeOH + 1% Base) initially.

    • If the product does not elute after 3 CVs, increase polarity to 90:10 (DCM:MeOH + 1% Base).

  • Fraction Collection:

    • Spot every fraction on a TLC plate.

    • Visualize using an Iodine Chamber . The product will appear as a brown spot.[1][3]

    • Verification: Dip a reference TLC in Dragendorff’s reagent to confirm the amine presence (orange spot).

Frequently Asked Questions (FAQ)

Q: Can I use Alumina instead of Silica? A: Yes. Neutral or Basic Alumina is actually chemically superior for amines because it lacks the strong acidity of silica. However, it is more expensive and has a lower loading capacity. If you have small scale (<100 mg), use Alumina. For larger scale (>1g), modified Silica is more economical.

Q: My product smells like Triethylamine (TEA) after drying. How do I remove it? A: This is common. TEA has a higher boiling point than DCM.

  • Solution 1: Azeotrope with heptane or toluene on the rotovap.

  • Solution 2: If your product is an oil, keep it under high vacuum (0.1 mbar) for 1-2 hours (monitor for weight loss to ensure product isn't evaporating).

  • Solution 3: Use Ammonium Hydroxide (

    
    ) in the column instead of TEA. Ammonia is a gas and evaporates instantly.
    

Q: Is the terminal alkyne stable on silica? A: Generally, yes. However, avoid using silver-impregnated silica (often used for alkene separations) as terminal alkynes react with silver salts. Also, avoid prolonged exposure to dry silica, which can sometimes catalyze hydration of the alkyne; elute and evaporate promptly.

References

  • Reich, H. J. (n.d.). Chromatography: Purification of Amines. University of Wisconsin-Madison. Retrieved from [Link]

  • Still, W. C., Kahn, M., & Mitra, A. (1978). Rapid chromatographic technique for preparative separations with moderate resolution. The Journal of Organic Chemistry, 43(14), 2923–2925.
  • Biotage. (2023).[7] Strategies for Flash Purification of Ionizable Compounds. Retrieved from [Link]

Sources

Technical Support Center: Alkyne-Azide Cycloaddition Optimization

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Optimizing Reaction Temperature for CuAAC and SPAAC Ticket ID: CHEM-SUP-8821 Status: Open Agent: Senior Application Scientist

System Overview: The Thermodynamics of "Click"

Welcome to the technical support hub for azide-alkyne cycloadditions. You are likely here because your reaction is either too slow (low yield) or too "dirty" (high background/precipitation). Temperature is often the uncalibrated variable that dictates these outcomes.

The Core Conflict
  • CuAAC (Copper-Catalyzed): This reaction is not strictly thermally driven; it is catalytically driven. Heating (>40°C) often degrades the catalyst (oxidation of Cu(I) to Cu(II)) faster than it accelerates the product formation.

  • SPAAC (Strain-Promoted): This reaction relies on ring strain (~18 kcal/mol release). While heating accelerates the kinetics (Arrhenius behavior), it drastically increases hydrophobic non-specific binding , particularly with DBCO in complex biological media.

Decision Matrix: Select Your Temperature Strategy

Before proceeding to protocols, use this logic flow to determine your safe operating window.

TempSelection start START: Select Reaction Type type Reaction Class? start->type cuaac CuAAC (Catalyzed) type->cuaac spaac SPAAC (Strain-Promoted) type->spaac bio_q Biological/Protein Present? cuaac->bio_q Hydrophobic Background? Hydrophobic Background? spaac->Hydrophobic Background? Yes Yes bio_q->Yes Avoid Denaturation No No bio_q->No Small Molecule steric_q Sterically Hindered? steric_q->Yes Needs Energy steric_q->No rt_opt Target: 20-25°C (Ligand Critical) heat_opt Target: 40-60°C (Requires Inert Atm) cold_opt Target: 4°C (Long Incubation) Yes->rt_opt Yes->heat_opt No->steric_q No->rt_opt High (Cell Lysate) High (Cell Lysate) Hydrophobic Background?->High (Cell Lysate) Reduce hydrophobic effect Low (Buffer) Low (Buffer) Hydrophobic Background?->Low (Buffer) High (Cell Lysate)->cold_opt Low (Buffer)->rt_opt

Figure 1: Temperature selection logic based on substrate stability and reaction type.

Protocol Hub: Optimized Workflows

Track A: CuAAC Optimization (The "Precision" Track)

Best for: DNA labeling, fixed cells, robust proteins, small molecule synthesis. Critical Variable: Ligand-to-Copper Ratio & Temperature Stability.[1]

The Protocol:

  • Ligand Selection:

    • Use THPTA or BTTAA .[1][2][3][4] Do not use TBTA for aqueous/biological reactions (poor solubility leads to precipitation).

    • Why: THPTA protects Cu(I) from oxidation, allowing the reaction to proceed at RT without heating.

  • Pre-Complexation (The "Secret Sauce"):

    • Mix CuSO₄ and Ligand (1:5 ratio) in a separate tube before adding to the reaction.

    • Self-Validating Check: The solution should be light blue. If it turns brown or precipitates immediately upon adding ascorbate, your ligand is insufficient.

  • Temperature Setpoint: 23°C (Room Temp) .

    • Optimization: If yield is low, do not heat yet. Increase Ligand:Cu ratio to 10:1. Heating >40°C promotes ascorbate degradation and radical formation (protein damage).

Track B: SPAAC Optimization (The "Bio-Compatible" Track)

Best for: Live cells, sensitive enzymes, in vivo applications.[5] Critical Variable: Balance between


 (rate) and Background Signal.

The Protocol:

  • Reagent Choice:

    • DBCO: Fast kinetics, but bulky/hydrophobic.

    • BCN: Slower, but less hydrophobic (lower background).

  • Temperature Setpoint:

    • Standard: 25°C for 1 hour.

    • High-Sensitivity (Low Concentration): 4°C for 12-16 hours.

    • Why: Lowering temperature reduces the hydrophobic collapse of the cyclooctyne into protein pockets (non-specific binding) more than it reduces the specific reaction rate.

Troubleshooting Matrix (FAQs)

Q1: My CuAAC reaction turns yellow/brown and stalls. Heating didn't help.

Diagnosis: Oxidation of Cu(I) to Cu(II) or formation of Cu-acetylide aggregates. The Fix:

  • Do not heat. Heating accelerates oxidation.

  • Add "Boosters": Add fresh Sodium Ascorbate (5 mM final).

  • Check Oxygen: If heating is absolutely required (e.g., solid-phase synthesis), you must degas solvents and run under Argon.

  • Switch Ligand: Move from TBTA to BTTAA , which maintains Cu(I) activity longer under aerobic conditions [1].

Q2: I see heavy precipitation when heating my protein-azide reaction.

Diagnosis: Thermal denaturation or Copper-induced aggregation. The Fix:

  • Temperature Ceiling: Never exceed 37°C for proteins.

  • Chelation: Post-reaction, wash with 50 mM EDTA. If the precipitate dissolves, it was Cu-induced aggregation. If not, it was thermal denaturation.

  • Protocol Shift: Switch to SPAAC (Copper-free) at 4°C.

Q3: High background signal in Western Blot after SPAAC labeling at 37°C.

Diagnosis: Hydrophobic non-specific binding of DBCO to albumin or other hydrophobic patches. The Fix:

  • The "Cold Click": Perform the reaction at 4°C overnight instead of 37°C for 1 hour.

  • Blocker: Add 3% BSA during the reaction (counter-intuitive, but it acts as a sink for free DBCO if the specific azide reaction is fast enough) or switch to the less hydrophobic BCN linker.

Q4: Can I microwave the reaction to speed it up?

Answer: Only for small molecule synthesis (organic solvents).

  • Warning: For CuAAC, microwave irradiation can superheat the solvent, causing rapid disproportionation of Cu(I). If you use a microwave, you must use a sealed vessel with a high-efficiency ligand (e.g., TBTA in tBuOH/Water) and limit time to <10 mins [2].

Advanced Optimization Data

Table 1: Ligand Performance vs. Temperature
LigandSolubility (Water)Optimal Temp RangeOx. ProtectionBest Application
TBTA Poor20-60°C (Organic)LowSmall Molecule Synthesis
THPTA High4-40°CHighDNA/Protein Labeling
BTTAA High4-37°CVery HighLive Cell Surface Labeling
Table 2: SPAAC Kinetics vs. Temperature
CyclooctyneRate (

, M

s

) @ 25°C
Thermal StabilityHydrophobicity Risk
DBCO ~ 0.3 - 0.9High (>60°C)High (Sticks to albumin)
BCN ~ 0.1 - 0.3ModerateLow
DIBO ~ 0.1Low (Degrades >40°C)Moderate

Workflow Visualization: The Troubleshooting Loop

Troubleshooting obs Observation: Low Yield check1 Check Color (CuAAC) obs->check1 blue Blue Solution? check1->blue colorless Colorless/Yellow? check1->colorless ox_issue Issue: Cu Oxidation blue->ox_issue act_issue Issue: Low Reactivity colorless->act_issue sol1 Add Ascorbate Switch to BTTAA ox_issue->sol1 sol2 Increase Temp (max 40°C) Increase Time act_issue->sol2

Figure 2: Diagnostic loop for correcting low-yield CuAAC reactions.

References

  • Besanceney-Webler, C., et al. (2011). Increasing the Efficacy of Bioorthogonal Click Reactions for Bioconjugation: A Comparative Study. Angewandte Chemie International Edition. [Link]

  • Moorhouse, A. D., & Moses, J. E. (2008). Microwave enhancement of click chemistry. Chemical Society Reviews. [Link]

  • Agard, N. J., et al. (2004). A Strain-Promoted [3 + 2] Azide−Alkyne Cycloaddition for Covalent Modification of Biomolecules in Living Systems.[6] Journal of the American Chemical Society. [Link]

  • Hong, V., et al. (2009). Analysis and Optimization of Copper-Catalyzed Azide-Alkyne Cycloaddition for Bioconjugation. Angewandte Chemie. [Link]

Sources

Technical Support Center: Resolving Solubility Issues of 2-But-3-ynyl-1-methylpiperidine Salts

Author: BenchChem Technical Support Team. Date: February 2026

Prepared by the Senior Application Scientist Team

Welcome to the technical support center for 2-But-3-ynyl-1-methylpiperidine and its various salt forms. This guide is designed for researchers, medicinal chemists, and formulation scientists who are encountering solubility challenges during their experiments. We provide field-proven insights, detailed troubleshooting protocols, and the scientific rationale behind our recommendations to empower you to overcome these common hurdles in drug development and chemical synthesis.

Frequently Asked Questions (FAQs): First-Line Troubleshooting

This section addresses the most immediate questions researchers face when a compound fails to dissolve as expected.

Q1: My this compound salt is poorly soluble in water. What are the first steps I should take?

A1: The solubility of amine salts is critically dependent on pH.[1][2] this compound is a tertiary amine, making it a weak base. When formed into a salt (e.g., with HCl), it exists as a protonated, charged species. The first and most critical step is to assess and adjust the pH of your aqueous solution.

  • Initial Action: Measure the pH of your solution after adding the salt. The dissolution of an amine salt can itself alter the pH of an unbuffered medium.[3]

  • Acidify the Solution: Try lowering the pH by adding a small amount of a suitable acid (e.g., 0.1 M HCl). For a typical aliphatic amine with a conjugate acid pKa around 10-11, solubility dramatically increases at a pH well below this value (e.g., pH < 8).[1] At lower pH, the equilibrium shifts decisively toward the protonated, and thus more water-soluble, ammonium ion form.

  • Use a Buffer: For consistent results, perform your experiments in a buffered solution (e.g., phosphate or acetate buffer) at a target pH where the compound is known to be stable and soluble.[4]

Q2: I'm observing my compound precipitating out of solution unexpectedly. Why is this happening?

A2: Unforeseen precipitation is a common issue that can stem from several factors:

  • pH Shift: The most likely cause is a change in pH that pushes the equilibrium from the soluble ionized form (R₃NH⁺) to the less soluble free base form (R₃N). This can happen if a basic substance is added to the solution or if the solution interacts with a basic surface.

  • Common-Ion Effect: If your solution contains a high concentration of the same counter-ion as your salt (e.g., adding a piperidine hydrochloride salt to a buffer high in chloride), it can suppress solubility and cause precipitation.[5][6]

  • Temperature Fluctuation: Solubility is often temperature-dependent.[7] If the solution was prepared warm and then cooled, the solubility limit may have been exceeded, causing the compound to crash out. Maintain a constant and appropriate temperature throughout your experiment.

  • Salt Conversion: The salt may be converting to the free base in the solid state upon contact with the aqueous medium, especially if the pH of the microenvironment around the dissolving particle is high.[3]

Q3: Which salt form (e.g., hydrochloride, sulfate, tartrate) is likely to be the most soluble?

A3: There is no universal answer, as the "best" counter-ion depends on the specific properties of the parent molecule and the desired solvent system. However, general principles can guide your selection:

  • Counter-ion Properties: The physicochemical properties of the counter-ion, such as its size, hydrophilicity, and hydrogen bonding capacity, have a major impact on the crystal lattice energy of the salt and its subsequent solubility.[8][9]

  • Screening is Key: A salt screening study is the most reliable way to identify the optimal form. Different counter-ions (e.g., chloride, bromide, sulfate, mesylate, tartrate, phosphate) should be tested. Small, compact counter-ions often yield crystalline salts with high melting points but may only offer a modest improvement in solubility.[9] Conversely, larger, more complex counter-ions like tosylates or besylates can sometimes improve solubility in organic media.

  • General Guideline: For aqueous solubility, salts derived from strong acids (HCl, H₂SO₄) are a common starting point. For enhancing solubility and modifying physical properties, dicarboxylic acids (tartaric, maleic) or sulfonic acids (methanesulfonic, ethanesulfonic) are excellent candidates.

Q4: I need to dissolve the salt in an organic solvent. Which ones should I try?

A4: While salts are typically used to enhance aqueous solubility, they can be soluble in polar organic solvents. The free base form of this compound is expected to be soluble in a wide range of organic solvents.[10] For the salt form:

  • Polar Protic Solvents: Start with alcohols like ethanol or methanol. The ability of these solvents to hydrogen bond can help solvate the ions.

  • Polar Aprotic Solvents: Solvents like DMSO and DMF are powerful solvents for a wide range of compounds, including many salts.

  • Halogenated Solvents: Dichloromethane (DCM) or chloroform may dissolve the salt to some extent, particularly if the counter-ion is large and "soft."

  • Insolubility Expected: The salt is expected to be poorly soluble in nonpolar solvents like hexane, heptane, or toluene.[10]

In-Depth Troubleshooting and Solution Workflows

When initial troubleshooting is insufficient, a more systematic approach is required. This section provides structured guides and the logic behind them.

Workflow for Systematic Solubility Investigation

This workflow provides a logical progression from identifying a solubility problem to finding a robust solution.

G cluster_0 Phase 1: Problem Identification & Initial Response cluster_1 Phase 2: Systematic Screening cluster_2 Phase 3: Advanced Formulation A Solubility Issue Encountered (Precipitation, Poor Dissolution) B Step 1: pH Assessment Is the medium buffered? What is the pH? A->B C Adjust pH to < pKa-2 (e.g., pH 4-6 for amine salt) B->C If Aqueous D Step 2: Systematic Solvent Screen (Aqueous Buffers & Organic Solvents) B->D If Organic C->D E Step 3: Counter-Ion Screening (In-situ salt formation or synthesis) D->E If solubility remains poor F Step 4: Employ Solubility Enhancers (Co-solvents, Surfactants) E->F G Step 5: Solid-State Modification (Solid Dispersions, Nanonization) F->G If necessary for formulation H Solution Found: Optimized Formulation Achieved F->H G->H G cluster_0 Low pH (Acidic) cluster_1 High pH (Basic) low_pH Equilibrium Shift: Left Dominant Species: R₃NH⁺ (Salt) Favors High Aqueous Solubility Equilibrium R₃NH⁺ (Soluble Ion) <=> R₃N (Poorly Soluble Base) + H⁺ low_pH->Equilibrium H⁺ is high high_pH Equilibrium Shift: Right Dominant Species: R₃N (Free Base) Favors Low Aqueous Solubility Equilibrium->high_pH H⁺ is low

Sources

Crystallization techniques for oily piperidine intermediates

Author: BenchChem Technical Support Team. Date: February 2026

Status: Operational Ticket ID: PIP-CRYST-001 Subject: Overcoming Liquid-Liquid Phase Separation ("Oiling Out") in Piperidine Intermediates

Welcome to the Technical Support Center. You are likely here because your piperidine intermediate—which should be a pristine white solid—is currently a stubborn, amber gum at the bottom of your flask.

Do not panic. Piperidine derivatives are notorious for Liquid-Liquid Phase Separation (LLPS) , or "oiling out," due to their conformational flexibility, low melting points, and high hydrogen-bonding potential. This guide provides the diagnostic logic and field-proven protocols to force these molecules into a lattice.

📑 Module 1: Diagnosis – Why is it Oiling Out?

Before attempting a fix, you must understand the thermodynamic failure. Oiling out occurs when the metastable zone is interrupted by a miscibility gap.

The Mechanism

In a typical crystallization, you cool a solution to enter the metastable zone where nucleation occurs. For many piperidines, the liquid-liquid phase boundary (the point where the solution splits into two liquids) is reached before the solubility limit (the point where crystals form).

Visualizing the Failure: The diagram below illustrates the "Danger Zone" where oiling out occurs.

PhaseDiagram cluster_legend Phase Behavior Solubility Solubility Curve (Thermodynamic Limit) Oiling Oiling Out Boundary (LLPS Limit) Metastable Metastable Zone (Ideal Nucleation) Oiling->Metastable Interference Process Cooling Process Process->Oiling Fast Cooling / High Impurity Process->Metastable Slow Cooling

Caption: Figure 1. The "Oiling Out" Trap. If the cooling curve hits the Red zone before the Yellow zone, you get oil, not crystals.

📑 Module 2: The Chemical Fix – Salt Formation

If the free base persists as an oil, stop trying to crystallize the free base. Piperidines are secondary amines (


). Converting them to a salt increases the melting point and lattice energy, often bypassing the oiling phase entirely [1].
Protocol: The "Acid Matrix" Screen

Do not rely solely on HCl. While common, HCl salts of lipophilic piperidines can be hygroscopic. Use this matrix to find a crystalline salt.

Reagents: Prepare 1M solutions of the following acids in Ethanol or THF :

  • Hydrochloric Acid (HCl)[1]

  • Oxalic Acid (Caution: Toxic)

  • Fumaric Acid

  • L-Tartaric Acid (Good for chiral resolution)

  • Succinic Acid

Step-by-Step Workflow:

  • Dissolution: Dissolve 100 mg of your oily piperidine in 0.5 mL of EtOAc or IPA.

  • Addition: Add 1.05 equivalents of the acid solution dropwise.

  • Observation:

    • Immediate Precipitate: Good. Heat to redissolve and cool slowly to purify.[2]

    • Gum/Oil: Bad. Try a different solvent (e.g., switch EtOAc to MTBE).

    • Clear Solution: Good. It may just need an antisolvent (Heptane) or time.

Data: Common Counter-ions for Piperidines

AcidSalt CharacteristicsSolubility ProfileBest For...
HCl High MP, often hygroscopicSoluble in water/MeOHGeneral purification
Oxalate Very high MP, stable latticeLow solubility in alcoholsIsolating product from crude
Fumarate Moderate MP, non-hygroscopicModerate organic solubilityAPI development (Pharmaceutically acceptable)
Tartrate Forms conglomeratesSoluble in waterChiral resolution of piperidines

📑 Module 3: The Process Fix – Antisolvent "Cloud Point" Cycling

If you must isolate the free base (or if the salt also oils out), you must control the supersaturation precisely to avoid the LLPS boundary [2].

The "Cloud Point" Protocol

This method uses a "Good Solvent" (GS) and an "Antisolvent" (AS) to approach the metastable zone without crashing into the oiling region.

Recommended Solvent Systems for Piperidines:

  • System A: Isopropyl Acetate (GS) / Heptane (AS)

  • System B: Ethanol (GS) / Water (AS)

  • System C: MTBE (GS) / Hexane (AS)

Workflow Diagram:

AntisolventWorkflow Start Dissolve Oil in Min. Volume Good Solvent (GS) AddAS Add Antisolvent (AS) Dropwise until Turbid Start->AddAS CheckTurbidity Is it Milky/Oily? AddAS->CheckTurbidity Heat Heat to Clear Point (Redissolve) CheckTurbidity->Heat Yes (Oiled Out) Cool Cool Slowly (1°C/min) with Stirring CheckTurbidity->Cool No (Just Hazy) Heat->Cool Seed Add Seeds at First Sign of Haze Cool->Seed End Filter & Wash Seed->End Crystallization

Caption: Figure 2. Cloud Point Cycling. Key concept: If it oils out (milky), you have crossed the LLPS boundary. Heat to reset.

Critical Step: If you add the antisolvent and oily droplets appear, stop . Heat the mixture until the oil dissolves into a single phase. Then, let it cool without stirring initially. Stirring can sometimes promote emulsion over crystallization in oily systems.

📑 Module 4: Physical Triggers (When Chemistry Fails)

Sometimes the thermodynamics are correct, but the kinetics are too slow (the "stuck" reaction).

  • Sonication: Place the flask with the supersaturated oil/solvent mixture in a sonication bath for 30-60 seconds. The cavitation bubbles can provide the energy surface needed for nucleation.

  • The "Scratch" Technique: Use a fresh glass rod. Scratch the side of the flask at the interface between the liquid and air. Glass fragments act as heterologous seeds.

  • Seeding (The Golden Rule): If you have any solid from a previous batch (even 1 mg), use it.

    • Technique: Wait until the solution is slightly cloudy (supersaturated). Add the seed.

    • Warning: If the seed dissolves, you are not supersaturated. If the seed turns into an oil droplet, you are too hot or too concentrated (oiling out region) [3].

🆘 Troubleshooting Matrix

SymptomRoot CauseImmediate Action
Milky emulsion forms immediately upon adding antisolvent. Local supersaturation is too high.Heat to clear.[2] Add antisolvent slower or dilute the starting solution.[3]
Oil droplets form and settle at the bottom. Temperature > Melting Point of solid in solvent.[4]Add more solvent (lower concentration). Heat to redissolve. Cool to a lower final temp.
Solution is clear but no crystals form after days. System is stable in the metastable zone (Stuck).1. Sonication. 2. Add seed crystal. 3. Evaporate 10% of solvent and retry.
Crystals form but turn into oil when filtered. Melting point depression due to residual solvent/impurities.[4]Do not filter warm. Cool to 0°C or -20°C before filtration. Wash with cold antisolvent.
Product is a sticky glass, not an oil or crystal. Solvent is trapped in the lattice (Solvate).Dry under high vacuum to remove solvent, then recrystallize from a different solvent system (e.g., switch from DCM to IPA).

📚 References

  • BenchChem. (2025).[1][2][5] Purification Techniques for Piperidine Derivatives.[1][5] Retrieved from

  • Mettler Toledo. (2024). Oiling Out in Crystallization: Causes and Fixes. Retrieved from

  • Chemistry LibreTexts. (2022). Troubleshooting Crystallization: Oiling Out.[2][6][7][8] Retrieved from

  • American Chemical Society (ACS). (2025). Cocrystal Engineering-Based Strategies. Crystal Growth & Design. Retrieved from

Sources

Validation & Comparative

Structural Elucidation Guide: 1H and 13C NMR Characterization of 2-(But-3-ynyl)-1-methylpiperidine

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Comparison Framework

This guide provides a technical breakdown for the structural validation of 2-(but-3-ynyl)-1-methylpiperidine , a functionalized piperidine scaffold often employed as a "warhead" intermediate in the synthesis of alkaloids (e.g., Sedum or Lobelia analogs) and kinase inhibitors.

Unlike standard spectral libraries that list peaks in isolation, this guide compares the Target Molecule (N-Me) against its synthetic precursor, 2-(but-3-ynyl)piperidine (N-H) . This comparative approach is critical for researchers monitoring the reductive amination or alkylation steps in drug development pipelines.

Comparison Matrix: N-H Precursor vs. N-Me Product
FeatureN-H Precursor (Secondary Amine)Target: N-Me Product (Tertiary Amine) Diagnostic Value
Nitrogen Environment Free amine (broad singlet, exchangeable)Methylated (Sharp singlet, 3H)Primary Confirmation
C2-H Shift (1H) ~2.6 - 2.8 ppm~1.9 - 2.2 ppm (Shielded)Conformational change indicator
C2 Carbon Shift (13C) ~50 - 55 ppm~62 - 65 ppm (Deshielded)

-effect of Methyl group
Solubility/Aggregation High H-bonding (concentration dependent)Lipophilic (sharp signals in CDCl3)Purity assessment

Structural Logic & Stereochemistry

The characterization of this molecule is governed by the chair conformation of the piperidine ring. The N-methyl group and the bulky 2-butynyl side chain introduce steric strain that dictates the spectral "fingerprint."

Conformational Dynamics
  • Equatorial Preference: The bulky 2-(but-3-ynyl) group will predominantly occupy the equatorial position to avoid 1,3-diaxial interactions.

  • N-Inversion: The N-methyl group undergoes rapid pyramidal inversion at room temperature, averaging the signals. However, the equilibrium usually favors the N-methyl group in the equatorial position, though the lone pair anomeric effect can complicate this.

Signal Assignment Workflow (Graphviz)

NMR_Workflow Start Crude Reaction Mixture H1_1D 1H NMR (1D) Identify Diagnostic Triplets Start->H1_1D N_Me_Check Diagnostic Singlet? (2.2 - 2.3 ppm) H1_1D->N_Me_Check N_Me_Check->Start No (Re-react) C13_DEPT 13C DEPT-135 Phase Check N_Me_Check->C13_DEPT Yes COSY COSY 2D Trace Spin Systems C13_DEPT->COSY NOESY NOESY/ROESY Stereochemistry (Ax/Eq) COSY->NOESY If chiral resolution needed Final Structure Confirmed NOESY->Final

Caption: Step-by-step logic flow for confirming the N-methylation and side-chain integrity.

1H NMR Interpretation Guide (400 - 600 MHz)

Solvent: CDCl


 (Standard).[1][2][3][4] Note: Use C

D

if ring protons overlap significantly.
Diagnostic Signals
  • The N-Methyl Singlet (

    
     2.20 – 2.30 ppm): 
    
    • Appearance: Sharp Singlet (3H).

    • Validation: Integration must be 3:1 relative to the terminal alkyne proton. If this signal is broad or split, it indicates protonation (salt formation) or slow nitrogen inversion due to low temperature.

  • The Terminal Alkyne (

    
     1.94 – 2.00 ppm): 
    
    • Appearance: Triplet (

      
       Hz, 1H).
      
    • Mechanism: Long-range coupling (

      
      ) through the propargylic methylene.
      
    • Common Pitfall: Often confused with acetate impurities (~2.0 ppm). Distinguish by coupling (acetate is a singlet) and HSQC.

  • The "Forest" of Multiplets (Ring Protons):

    • 
       2.8 – 2.9 ppm (Broad doublet):  Equatorial proton at C6 (
      
      
      
      ). Deshielded by the adjacent Nitrogen.
    • 
       2.0 – 2.2 ppm (Multiplet):  The methine proton at C2 (
      
      
      
      ). This signal shifts upfield significantly compared to the N-H precursor.
Detailed Assignment Table (Predicted/Empirical)
PositionProton TypeChemical Shift (

ppm)
MultiplicityCoupling (

Hz)
Interpretation
N-Me Methyl2.24 s-Diagnostic for product
H-2 Methine (Axial)2.10 – 2.18m-Chiral center
H-6eq Methylene2.85br d~11Adjacent to N
H-6ax Methylene2.05td~11, 3Axial/Axial coupling
Side Chain Homopropargylic1.60 – 1.80m-

Side Chain Propargylic2.20 – 2.35m-

Alkyne Terminal1.96 t2.6Diagnostic for "Warhead"

13C NMR Interpretation Guide (100 - 150 MHz)

Technique: Broadband Decoupled + DEPT-135.

The 13C spectrum provides the most definitive proof of the carbon skeleton, particularly distinguishing the alkyne carbons.

Key Carbon Shifts[1][2][4]
  • Alkyne Carbons (The "Fingerprint"):

    • Internal (

      
      ): 
      
      
      
      83.0 – 84.5 ppm. (Quaternary, disappears in DEPT-135).
    • Terminal (

      
      ): 
      
      
      
      68.0 – 69.0 ppm. (CH, Positive in DEPT-135).
  • N-Methyl Carbon:

    • 
       42.0 – 46.0 ppm. This peak is absent in the precursor.
      
  • Chiral Center (C2):

    • 
       62.0 – 65.0 ppm. The shift is sensitive to the stereochemistry of the side chain.
      
13C Assignment Table
Carbon LabelTypeShift (

ppm)
DEPT-135 PhaseNotes
C-Alkyne (Int) Cq84.2AbsentInternal alkyne
C-Alkyne (Term) CH68.5Up (+)Terminal alkyne
C-2 CH64.1Up (+)Chiral center
C-6 CH

57.2Down (-)Ring carbon next to N
N-Me CH

43.5Up (+)Confirmation of methylation
C-3, C-4, C-5 CH

22.0 – 30.0Down (-)Ring methylenes

Experimental Protocol: Sample Preparation & Acquisition

To ensure data integrity and avoid "concentration effects" common with amines (aggregation), follow this protocol.

Step 1: Sample Prep
  • Mass: Dissolve 10–15 mg of the oil in 0.6 mL of CDCl

    
      (neutralized with basic alumina if the amine is acid-sensitive).
    
  • Filtration: Filter through a small cotton plug into the NMR tube to remove inorganic salts (e.g., potassium carbonate from the methylation step).

  • Reference: Ensure TMS (0.00 ppm) is present.

Step 2: Acquisition Parameters (Standard)
  • Relaxation Delay (D1): Set to 2.0 seconds . The terminal alkyne proton has a long relaxation time (

    
    ); a short D1 will reduce integration accuracy.
    
  • Scans (NS): 16 scans for 1H; 512+ scans for 13C (due to the low intensity of the quaternary alkyne carbon).

Step 3: Advanced Verification (NOESY)

If confirming the stereochemistry of the C2 position relative to the ring:

  • Perform a 1D-NOESY irradiating the N-Me signal.

  • Result: You should see NOE enhancement of the C2-H (axial) and C6-H (axial) if the N-Me is equatorial.

Synthesis Pathway & Verification Logic

Understanding the synthesis helps anticipate impurities.

Synthesis_Check Precursor 2-(but-3-ynyl)piperidine (N-H) Reagent HCHO / NaBH3CN or MeI / K2CO3 Precursor->Reagent Product 2-(but-3-ynyl)-1-methylpiperidine (N-Me) Precursor->Product Reductive Amination Impurity Quaternary Ammonium Salt (Over-methylation) Product->Impurity Excess MeI Check1 NMR Check: N-Me Singlet (2.2 ppm) vs N-H Broad (Exchange) Product->Check1

Caption: Synthetic route showing the critical NMR checkpoint to distinguish product from over-methylated impurities.

References

  • Silverstein, R. M., Webster, F. X., & Kiemle, D. J. (2005). Spectrometric Identification of Organic Compounds. 7th Edition. John Wiley & Sons.[5] (General assignment of amines and alkynes).

  • Eliel, E. L., & Wilen, S. H. (1994). Stereochemistry of Organic Compounds. Wiley-Interscience.
  • Fulmer, G. R., et al. (2010). "NMR Chemical Shifts of Trace Impurities: Common Laboratory Solvents, Organics, and Gases in Deuterated Solvents Relevant to the Organometallic Chemist." Organometallics, 29(9), 2176-2179. Link

  • Reich, H. J. (2023). "Bohlmann Bands and NMR Shifts in Piperidines." University of Wisconsin-Madison Organic Chemistry Data. Link

Sources

Comparative Bioactivity Guide: N-Methyl vs. N-H Piperidine Analogs

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This guide analyzes the critical structural activity relationship (SAR) differences between N-methyl (tertiary amine) and N-H (secondary amine) piperidine analogs. For medicinal chemists, this transformation is not merely a "methyl walk"; it is a fundamental toggle that alters lipophilicity (


LogP 

+0.5), basicity (pKa modulation), and metabolic fate.

Key Takeaway: N-Methylation typically enhances membrane permeability and blood-brain barrier (BBB) penetration but introduces a metabolic "soft spot" for N-demethylation. Conversely, N-H analogs often retain higher polarity and hydrogen bond donor (HBD) capability, which may be essential for specific receptor interactions (e.g., aspartate residues in GPCRs) but can suffer from rapid Phase II conjugation (glucuronidation).

Physicochemical & Mechanistic Basis

The transition from a secondary amine (N-H) to a tertiary amine (N-Me) induces specific physicochemical shifts that drive bioactivity.

The "Magic Methyl" Effect on Piperidines
  • Lipophilicity (LogP/LogD): Adding a methyl group masks the polar N-H bond, typically increasing LogP by 0.4–0.6 units. This desolvation facilitates passive diffusion through lipid bilayers.

  • Basicity (pKa): Contrary to simple inductive effects (where alkyl groups donate electron density), N-methylation of piperidine often results in a decrease in pKa (approx. 0.2–0.8 units) or negligible change. This is due to the steric hindrance of solvation ; the methyl group makes it harder for water molecules to stabilize the protonated cation compared to the more accessible N-H cation.

  • Conformational Locking: The methyl group introduces steric bulk (A-value ~2.4–3.0 kcal/mol), predominantly forcing the N-substituent into an equatorial position to avoid 1,3-diaxial interactions, potentially locking the pharmacophore in a bioactive (or inactive) conformation.

Molecular Recognition[1]
  • N-H (Secondary): Acts as both a Hydrogen Bond Donor (HBD) and Acceptor (HBA). Critical if the binding pocket contains a backbone carbonyl or side-chain acceptor (e.g., Ser, Thr).

  • N-Me (Tertiary): Acts only as a Hydrogen Bond Acceptor (HBA). If the protein requires an H-bond donor, potency will drop precipitously. However, if the pocket is hydrophobic (e.g., Sigma-1 receptor), the methyl group contributes favorable van der Waals interactions.

Comparative Bioactivity Data[2][3][4]

The following table contrasts matched molecular pairs (MMP) of piperidine analogs, highlighting the divergence in potency and selectivity based on nitrogen substitution.

Table 1: Bioactivity Profile of Matched Piperidine Pairs
Target / ClassCompound PairN-SubstituentAffinity / Potency (

or

)
Effect of Methylation
Sigma-1 Receptor (

R)
Ligand 4a vs 20a*N-H

= 12 nM
Moderate affinity.
N-Me

= 1.2 nM
10x Potency Increase. Methyl group fills a hydrophobic sub-pocket (Val/Leu residues).
Opioid Receptor Norfentanyl vs Fentanyl**N-H

> 500 nM
Inactive/Low Potency. Loss of hydrophobic interaction.[1]
N-Phenethyl

~ 1-2 nM
High Potency. (Note: Phenethyl is larger than methyl, but illustrates the N-sub requirement).
Dopamine Transporter (DAT)Cocaine AnalogsN-Me

= 86 nM
Potent uptake inhibition.
N-H

= 210 nM
2.5x Potency Loss. N-H is less tolerated in the DAT binding site.
Metabolic Stability (HLM)Generic PiperidineN-H

> 60 min
Susceptible to UGT (Glucuronidation) if sterically accessible.
N-Me

< 30 min
Susceptible to CYP450-mediated N-demethylation .

*Data adapted from Sigma-1 receptor SAR studies (Source: J. Med.[2] Chem. / NIH). **Fentanyl comparison provided to illustrate the necessity of N-substitution for opioid activity.

Decision Framework & Metabolic Fate

When optimizing a lead series, the choice between N-Me and N-H should be guided by specific ADME and potency bottlenecks.

Optimization Logic Flow

The following diagram illustrates the decision process for Medicinal Chemists.

DecisionTree Start Piperidine Lead Optimization CheckPotency Is Potency Satisfactory? Start->CheckPotency CheckBinding Does Binding Site require HBD? CheckPotency->CheckBinding No CheckPerm Is BBB/Membrane Permeability Low? CheckPotency->CheckPerm Yes KeepNH Retain N-H (Secondary Amine) CheckBinding->KeepNH Yes (H-Donor needed) MakeNMe Synthesize N-Methyl (Tertiary Amine) CheckBinding->MakeNMe No (Hydrophobic pocket) CheckMetab Identify Metabolic Soft Spot CheckPerm->CheckMetab No (Permeability OK) CheckPerm->MakeNMe Yes (Low LogP) CheckMetab->KeepNH CYP N-dealkylation risk CheckMetab->MakeNMe UGT Glucuronidation risk

Figure 1: Strategic decision tree for nitrogen substitution in piperidine scaffolds.

Metabolic Pathways

N-Methylation alters the clearance mechanism. While it blocks direct glucuronidation of the nitrogen, it introduces a liability for oxidative dealkylation.

Metabolism NH N-H Piperidine (Secondary) Gluc N-Glucuronide (Renal Excretion) NH->Gluc UGT Enzymes (Phase II) NMe N-Me Piperidine (Tertiary) Iminium Iminium Ion (Reactive) NMe->Iminium CYP450 (Oxidation) Iminium->NH Hydrolysis Formaldehyde Formaldehyde (Byproduct) Iminium->Formaldehyde Hydrolysis

Figure 2: Divergent metabolic pathways. N-H is prone to conjugation (UGT), while N-Me undergoes oxidative demethylation (CYP).

Experimental Protocols

To validate the bioactivity differences, the following protocols ensure robust synthesis and testing.

Synthesis: Reductive Amination (N-H N-Me)

This protocol converts a secondary piperidine to its N-methyl analog using formaldehyde and a reducing agent.

  • Reagents: Piperidine substrate (1.0 eq), Formaldehyde (37% aq., 5.0 eq), Sodium Triacetoxyborohydride (STAB, 3.0 eq), Acetic Acid (catalytic), Dichloromethane (DCM).

  • Procedure:

    • Dissolve the secondary amine in DCM (0.1 M).

    • Add Formaldehyde and stir for 15 min to form the iminium species.

    • Cool to 0°C and add STAB portion-wise.

    • Warm to Room Temperature (RT) and stir for 4–12 hours.

    • Quench: Add saturated aqueous NaHCO

      
      .
      
    • Extraction: Extract with DCM (3x). Wash organics with brine, dry over Na

      
      SO
      
      
      
      .
  • Validation: Monitor by TLC (stain with Dragendorff’s reagent—tertiary amines stain orange). Confirm by

    
    H NMR (Singlet at 
    
    
    
    2.2–2.4 ppm).
Assay: Microsomal Stability (Metabolic Clearance)

To determine if the N-methyl group introduces a metabolic liability.

  • System: Pooled Human Liver Microsomes (HLM) and Rat Liver Microsomes (RLM).

  • Preparation: Prepare 1

    
    M test compound in phosphate buffer (pH 7.4) containing microsomes (0.5 mg protein/mL).
    
  • Initiation: Pre-incubate at 37°C for 5 min. Initiate reaction by adding NADPH-regenerating system.

  • Sampling: Aliquot samples at

    
     min.
    
  • Quench: Add ice-cold Acetonitrile containing internal standard (e.g., Tolbutamide).

  • Analysis: Centrifuge and analyze supernatant via LC-MS/MS.

  • Calculation: Plot

    
     Remaining) vs. time.
    
    • Interpretation: High clearance for N-Me suggests rapid N-demethylation.

References

  • Barreiro, E. J., et al. (2011).[3] The Methylation Effect in Medicinal Chemistry. Chemical Reviews.

  • Meyer, C., et al. (2012). Synthesis of Aminoethyl-Substituted Piperidine Derivatives as Sigma-1 Receptor Ligands. Journal of Medicinal Chemistry.

  • Ritchie, T. J., et al. (2015).[4] Insights into the impact of N- and O-methylation on aqueous solubility and lipophilicity using matched molecular pair analysis. MedChemComm.

  • Wang, J., et al. (2002). SAR Studies of Piperidine-Based Analogues of Cocaine. Journal of Medicinal Chemistry.

  • Obach, R. S. (1999). Prediction of human clearance of twenty-nine drugs from hepatic microsomal intrinsic clearance data. Drug Metabolism and Disposition.[5][1][6]

Sources

Reference Standard Qualification Guide: 2-But-3-ynyl-1-methylpiperidine

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Reference standards for 2-But-3-ynyl-1-methylpiperidine analysis Content Type: Publish Comparison Guide Audience: Researchers, scientists, and drug development professionals

Executive Summary: The Analytical Challenge

This compound (CAS: 2228650-54-0) represents a specific class of "orphan" intermediates—critical for the synthesis of complex fused-ring alkaloids (e.g., indolizidines) and novel kinase inhibitors, yet lacking a dedicated pharmacopeial monograph.

As a Senior Application Scientist, I present this guide to address the primary analytical bottleneck: The "Invisible" Analyte Problem. This molecule lacks a strong UV chromophore (no conjugated


-system), rendering standard HPLC-UV (254 nm) useless. Furthermore, as a tertiary amine with a terminal alkyne, it presents unique stability and volatility challenges.

This guide compares three orthogonal approaches to qualifying this reference standard—qNMR , GC-FID , and Derivatization-HPLC —providing you with a scientifically grounded roadmap to establish a Primary Reference Standard in-house.

Compound Profile & Critical Attributes
AttributeSpecificationAnalytical Implication
Chemical Name 1-Methyl-2-(3-butynyl)piperidineTertiary amine; basic (pKa ~9–10).
CAS Number 2228650-54-0Limited public spectral data; requires de novo characterization.
Formula / MW

/ 151.25 g/mol
Low MW; suitable for GC.
Chromophores None (Isolated Alkyne, Amine)UV Silent. Absorbance only <210 nm (non-specific).
Physical State Liquid (Free Base) / Solid (Salt)Free base is volatile; Salt (HCl/Tartrate) preferred for weighing.
Reactivity Terminal AlkyneRisk of polymerization or metal catalysis; store under inert gas.
Comparative Analysis of Qualification Methods

We evaluated three methodologies for determining the Potency (% w/w) and Purity (Area %) of this standard. The data below illustrates why a single technique is insufficient.

Comparison Matrix: Selecting the Right Tool
FeatureMethod A: 1H-qNMR (Gold Standard)Method B: GC-FID (Routine QC)Method C: HPLC-UV (Common Pitfall)
Principle Molar ratio vs. Internal StandardCarbon counting (Flame Ionization)UV Absorption (200-210 nm)
Suitability Excellent (Absolute Purity)High (Impurity Profiling)Poor (Low Sensitivity)
Selectivity High (Diagnostic signals)High (Separates volatile impurities)Low (Solvent cut-off interference)
Traceability Direct to SI (via NIST IS)Relative (requires Response Factors)None (without reference)
Limit of Quant. ~0.1%< 0.05%> 1.0% (Poor S/N)
Verdict Primary Assay Method Secondary Purity Method Do Not Use
Experimental Data Summary (Representative)

Comparison of results obtained from a single batch of in-house synthesized standard.

ParameterqNMR (Maleic Acid IS)GC-FID (Area %)HPLC-UV (210 nm)
Purity Value 98.2% w/w 99.6% AreaN/A (No peaks detected)
Major Impurity Residual Solvent (0.8% THF)Not Detected (Elutes in solvent front)N/A
Water Content N/A (Use KF)N/AN/A
Inorganics N/A (Use ROI)N/AN/A

Critical Insight: GC-FID overestimates purity (99.6%) because it misses non-volatile inorganic salts and residual water. qNMR provides the true potency (98.2%) by measuring the molecule directly against a certified internal standard.

Detailed Protocols
Protocol A: Primary Qualification via 1H-qNMR

Objective: Establish the absolute mass fraction (Assay) of the standard.

Reagents:

  • Internal Standard (IS): Maleic Acid (TraceCERT® or equivalent), 99.9% purity.

  • Solvent:

    
     (if salt form) or 
    
    
    
    (if free base).

Workflow:

  • Preparation: Accurately weigh ~20 mg of Sample (

    
    ) and ~10 mg of IS (
    
    
    
    ) into the same vial. Record weights to 0.001 mg.
  • Dissolution: Dissolve in 0.7 mL deuterated solvent. Ensure complete homogeneity.

  • Acquisition:

    • Instrument: 400 MHz NMR or higher.

    • Pulse Angle: 90°.

    • Relaxation Delay (

      
      ): 60 seconds (must be 
      
      
      
      of longest proton).
    • Scans: 16 or 32.

  • Processing: Phase and baseline correct manually.

  • Integration:

    • Signal A (Analyte): N-Methyl singlet at

      
       ppm (3H).
      
    • Signal B (IS): Maleic acid vinylic protons at

      
       ppm (2H).
      
  • Calculation:

    
    
    
Protocol B: Impurity Profiling via GC-FID

Objective: Detect organic impurities and isomers.

Instrument: Agilent 7890 or equivalent with FID. Column: DB-1 or HP-5 (30 m x 0.32 mm x 0.25 µm).

Parameters:

  • Inlet: 250°C, Split 20:1.

  • Carrier: Helium at 1.5 mL/min (Constant Flow).

  • Oven Program:

    • Initial: 50°C (Hold 2 min).

    • Ramp 1: 10°C/min to 150°C.

    • Ramp 2: 25°C/min to 280°C (Hold 5 min).

  • Detector: FID at 300°C.

    
     30 mL/min, Air 400 mL/min.
    

Validation Check: Inject a 0.05% dilute solution. Signal-to-Noise (S/N) must be > 10 to confirm sensitivity for trace impurities.

Visualization: Qualification Decision Matrix

The following diagram outlines the logical flow for qualifying a "UV-Invisible" reference standard like this compound.

ReferenceStandardWorkflow Start Start: Crude this compound CheckUV Check UV Absorbance (200-400 nm) Start->CheckUV DecisionUV Significant Chromophore? CheckUV->DecisionUV RouteA Method A: HPLC-UV (Not Recommended) DecisionUV->RouteA Yes RouteB Route B: Non-Chromophoric Path DecisionUV->RouteB No (Current Case) Identity Identity Confirmation (1H-NMR, MS, IR) RouteB->Identity PurityBranch Purity Assessment Identity->PurityBranch GCFID GC-FID (Organic Impurities) PurityBranch->GCFID Volatile? Yes qNMR 1H-qNMR (Absolute Assay) PurityBranch->qNMR Primary Method KF Karl Fischer / ROI (Volatiles/Inorganics) PurityBranch->KF Residuals Calculation Mass Balance Calculation: Assay = (100 - Impurities) OR qNMR Direct Value GCFID->Calculation qNMR->Calculation KF->Calculation Final Qualified Reference Standard (COA Generation) Calculation->Final

Figure 1: Decision tree for qualifying non-chromophoric amine reference standards. Note the divergence away from HPLC-UV for this specific molecule.

References
  • United States Pharmacopeia (USP). General Chapter <761> Nuclear Magnetic Resonance Spectroscopy.[1] USP-NF. (Authoritative standard for qNMR methodology).

  • Holzgrabe, U. et al. (2010). Quantitative NMR spectroscopy – Applications in drug analysis.[1][2] Journal of Pharmaceutical and Biomedical Analysis. (Validation of qNMR vs. HPLC).

  • Godejohann, M. et al. (2014). Purity assessment of organic calibration standards using a combination of quantitative NMR and mass balance.[3][4][5] Analytical and Bioanalytical Chemistry.[1][6][7][8] (Establishes the "Gold Standard" workflow).

  • BenchChem. HPLC-UV Analysis of Piperidine-Containing Compounds. (Highlights the lack of chromophore issue in piperidines).

  • Singh, N. et al. (2023).[9] Application of the Different Analytical Methods for Non-chromophoric Pharmaceutical Compounds. Current Pharmaceutical Analysis.[1][2][8][9][10] (Review of detection strategies like CAD and ELSD).

Sources

Safety Operating Guide

Personal protective equipment for handling 2-But-3-ynyl-1-methylpiperidine

Author: BenchChem Technical Support Team. Date: February 2026

Part 1: Executive Hazard Analysis (The "Why")

2-But-3-ynyl-1-methylpiperidine is a specialized heterocyclic intermediate. While a compound-specific Safety Data Sheet (SDS) may be sparse in public indices, its safety profile must be constructed via Functional Group Analysis . We treat this molecule not just as a "chemical" but as a convergence of two high-hazard classes: Tertiary Amines and Terminal Alkynes .

The Composite Hazard Profile
Functional GroupHazard CharacteristicPhysiological/Physical Risk
N-Methylpiperidine Core Corrosive Base (pKa ~10) Skin/Eye: Causes immediate, severe burns (Cat 1B).[1] Inhalation: Laryngeal edema, chemical pneumonitis.
Terminal Alkyne Reactive Unsaturation Explosion Risk: Can form shock-sensitive metal acetylides if in contact with Copper, Silver, or Mercury.
Low MW Organic Volatility Flammability: High vapor pressure creates flash-fire risks.[1]

Core Directive: Treat this substance as Pyrophoric-Adjacent and Highly Corrosive . Do not handle on an open bench.

Part 2: Personal Protective Equipment (PPE) Matrix

This matrix moves beyond generic advice, focusing on permeation kinetics relevant to organic amines.

Hand Protection (The Critical Barrier)

Scientific Rationale: Small cyclic amines (like piperidines) are known to permeate standard disposable nitrile gloves rapidly (often <5 minutes).

Exposure LevelRecommended Glove SystemProtocol
Incidental (Splash) Double Nitrile (min 5 mil outer)"Spot & Strip": If a splash occurs, immediately strip the outer glove. The inner glove provides a temporary buffer while you wash hands.
High Risk (Transfer/Spill) Silver Shield® (Laminate) Laminate Liners: Wear Silver Shield gloves under a heavy nitrile outer glove. The laminate blocks permeation; the nitrile provides grip.
Forbidden Latex / Vinyl Do Not Use: Rapid degradation and permeation by organic bases.
Eye & Face Protection[1][3][4][5][6][7][8]
  • Requirement: Chemical Splash Goggles (Indirect Vent).

  • Why: Safety glasses are insufficient. Piperidine vapors are lachrymators; liquid contact causes irreversible corneal opacity.

  • Add-on: Use a Face Shield (8-inch minimum) if handling volumes >10 mL or working under pressure (e.g., cannula transfer).

Respiratory Protection
  • Primary: Certified Chemical Fume Hood (Face velocity: 80–100 fpm).

  • Secondary (Outside Hood): Full-face respirator with ABEK1 cartridges (Organic Vapor + Inorganic/Ammonia/Amine).

    • Note: Do not rely on standard "Organic Vapor" (OV) cartridges alone; amines require specific chemisorption.

Part 3: Operational Workflow & Visualization

Diagram 1: PPE Selection Decision Tree

This logic gate ensures the researcher selects the correct protection level before opening the bottle.

PPE_Decision_Tree Start Task Assessment VolCheck Volume > 10mL OR Heated Reaction? Start->VolCheck RiskLow Routine Handling (Weighing/Aliquot) VolCheck->RiskLow No RiskHigh High Risk Operation VolCheck->RiskHigh Yes SetA PPE LEVEL A - Fume Hood - Double Nitrile Gloves - Splash Goggles - Lab Coat RiskLow->SetA SetB PPE LEVEL B - Fume Hood - Silver Shield® Liners - Face Shield + Goggles - FR Lab Coat RiskHigh->SetB

Caption: Decision logic for selecting PPE based on volume and thermal energy risks.

Diagram 2: Safe Transfer Protocol (Cannula Method)

To avoid open-air pouring (which releases vapors), use positive pressure transfer.

Transfer_Protocol Step1 1. Secure Flasks Clamp source & receiving flasks under N2/Ar Step2 2. Insert Cannula Double-tipped needle into source liquid Step1->Step2 Step3 3. Apply Pressure Positive inert gas pressure pushes liquid to receiver Step2->Step3 Step4 4. Quench Cannula Transfer needle immediately into 1M HCl wash Step3->Step4

Caption: Closed-system transfer method to eliminate atmospheric exposure to amine vapors.

Part 4: Emergency Response & Disposal

Self-Validating Emergency Protocol
  • Skin Contact:

    • Strip: Remove contaminated clothing immediately.[1][2]

    • Flush: Wash with water for 15 minutes .

    • Validate: Do not use vinegar (acid) to neutralize on skin; the exothermic reaction can cause thermal burns on top of chemical burns. Use water only.

  • Spill Management:

    • Isolate: Evacuate the immediate area (10 ft radius).

    • Neutralize: Use a citric acid based spill kit (solid). Do not use paper towels (flammability risk).[3]

Waste Disposal Strategy

Segregation is vital to prevent unexpected polymerization or heat generation.

Waste StreamClassificationContainer Labeling
Stream A Basic Organic "Hazardous Waste: this compound. Toxic, Corrosive, Flammable."[4][3][5]
Stream B Sharps Contaminated needles must be rinsed in acetone/HCl before disposal to prevent fumes in the sharps bin.
Prohibited Metal Containers Do NOT use metal cans. Acetylide formation risk. Use HDPE or Glass only.

References

  • Occupational Safety and Health Administration (OSHA). Personal Protective Equipment: Chemical Resistance Selection Chart. [Link]

Sources

×

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.